4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-methoxy-1-methylbenzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(12)8(6)10-9(11)13-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCJEUTLDSCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole synthesis pathways
The following technical guide details the synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole , a specialized heterocyclic scaffold relevant to the development of kinase inhibitors and bradykinin antagonists.
This guide prioritizes a modern, high-efficiency SNAr (Nucleophilic Aromatic Substitution) pathway over classical nitration methods, ensuring scalability and regiochemical precision.
Executive Summary
-
Target Molecule: 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole[1]
-
CAS Registry Number: 177477-89-3[1]
-
Molecular Formula: C
H N O -
Key Structural Features: Benzimidazole core, acid-labile 2-methoxy substituent, 4-hydroxy functional handle.
-
Primary Application: Pharmacophore in medicinal chemistry (e.g., Bradykinin antagonists, EGFR kinase inhibitors).
This guide outlines a self-validating synthetic workflow designed to overcome the two primary challenges of this molecule:
-
Regiocontrol: Ensuring the N-methyl group and the 4-hydroxy group are correctly positioned relative to each other (1,4-relationship vs 1,7-relationship).
-
Functional Group Sensitivity: Installing the 2-methoxy group without hydrolyzing it to the thermodynamically stable 2-benzimidazolone.
Retrosynthetic Analysis
To achieve the correct regiochemistry, the synthesis is best approached by differentiating the aniline nitrogens before ring closure. The 2-methoxy group is installed via a "soft" cyclization using tetramethyl orthocarbonate, avoiding harsh nucleophilic displacement conditions that could degrade the final product.
Figure 1: Retrosynthetic disconnection showing the preservation of the C4-oxygen via benzyl protection and late-stage cyclization.
Primary Synthesis Pathway: The SNAr Strategy
This route is recommended for its high regioselectivity. By starting with 2,6-difluoronitrobenzene, we utilize the activating power of the nitro group to sequentially install the amine and the oxygen nucleophiles.
Step 1: Regioselective Amination
-
Reaction: 2,6-Difluoronitrobenzene + Methylamine
2-Fluoro-N-methyl-6-nitroaniline. -
Rationale: The first fluoride displacement is facile. The steric bulk of the nitro group directs the incoming amine, but since the substrate is symmetric, regioselectivity is inherent.
-
Protocol:
-
Dissolve 2,6-difluoronitrobenzene (1.0 eq) in THF at 0°C.
-
Add Methylamine (2.0 M in THF, 1.1 eq) dropwise.
-
Add DIPEA (1.2 eq) as a proton scavenger.
-
Stir at RT for 4 hours. Monitor by TLC (disappearance of starting material).
-
Checkpoint: Product should be a yellow/orange solid.
-
Step 2: Etherification (Introduction of Protected Hydroxyl)
-
Reaction: 2-Fluoro-N-methyl-6-nitroaniline + Benzyl Alcohol
3-Benzyloxy-N-methyl-2-nitroaniline. -
Rationale: The second fluoride is displaced by the alkoxide. Benzyl protection is chosen for its stability during the subsequent reduction and its clean removal via hydrogenolysis.
-
Protocol:
-
Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C.
-
Add Benzyl alcohol (1.1 eq) dropwise; stir 30 min to form sodium benzyloxide.
-
Add the crude aniline from Step 1 (dissolved in DMF).
-
Heat to 60°C for 6–12 hours.
-
Workup: Quench with ice water, extract with EtOAc.
-
Step 3: Nitro Reduction
-
Reaction: 3-Benzyloxy-N-methyl-2-nitroaniline
3-Benzyloxy-N1-methyl-1,2-phenylenediamine. -
Rationale: We must reduce the nitro group to an amine without cleaving the benzyl ether. Iron/Acetic acid or Sodium Dithionite are preferred over catalytic hydrogenation here to prevent premature debenzylation.
-
Protocol:
-
Dissolve intermediate in EtOH/Water (4:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux for 2 hours.
-
Filter through Celite while hot.
-
Validation: The product is an air-sensitive diamine. Proceed immediately to cyclization or store under Argon.
-
Key Reaction: Orthocarbonate Cyclization
This is the critical step that defines the "2-methoxy" functionality. Unlike converting a 2-chlorobenzimidazole (which requires harsh conditions), this method builds the ring with the methoxy group already in place.
Step 4: Cyclization
-
Reagents: Tetramethyl orthocarbonate (
), Acetic Acid.[2] -
Mechanism: The diamine attacks the orthocarbonate, eliminating methanol to form the benzimidazole ring.
-
Protocol (Based on US Pat. 6,194,396): [2][3][4][5]
-
Dissolve 3-benzyloxy-N1-methyl-1,2-phenylenediamine (1.0 eq) in Glacial Acetic Acid (10 mL/g).
-
Add Tetramethyl orthocarbonate (1.5 eq) at room temperature.
-
Stir for 4–5 hours. The reaction is typically clean.
-
Workup: Concentrate in vacuo. Dilute with EtOAc and wash with saturated
(Crucial: Neutralize completely to prevent acid-catalyzed hydrolysis of the 2-OMe group). -
Purification: Silica gel chromatography (EtOAc/Hexane).
-
Data: The protected intermediate (4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole) typically melts at 98–102°C .
-
Step 5: Deprotection (Final Step)
-
Reaction: Hydrogenolysis of the Benzyl group.[6]
-
Protocol:
-
Dissolve the benzylated intermediate in MeOH/THF.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4–12 hours. -
Filter through Celite. Concentrate.
-
Final Product: 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole.
-
Characterization: MP 226–229°C .[2]
-
Process Visualization
Figure 2: Step-by-step synthetic workflow emphasizing the critical cyclization node.
Analytical Data & Validation
Use the following physicochemical properties to validate the synthesis at key stages.
| Compound Stage | Structure Description | Melting Point | Key NMR Signals (δ ppm) |
| Precursor | 2-amino-3-benzyloxy-N-methylaniline | 79–81°C | |
| Protected Intermediate | 4-benzyloxy-2-methoxy-1-methylbenzimidazole | 98–102°C | |
| Final Target | 4-hydroxy-2-methoxy-1-methylbenzimidazole | 226–229°C |
Note: NMR data referenced from DMSO-d6 or CDCl3 as per literature standards.
Critical Control Points (Troubleshooting)
-
2-Methoxy Instability: The 2-methoxy group on benzimidazoles mimics an imidate ester. Prolonged exposure to aqueous acid (e.g., during workup or if the acetic acid is not removed) will hydrolyze it to the 2-one (cyclic urea). Always neutralize rapidly with bicarbonate.
-
N-Methylation Selectivity: If using the "Classical Route" (starting from aminophenol), direct methylation often yields mixtures. The SNAr route (starting from difluoronitrobenzene) guarantees the methyl group is on the correct nitrogen relative to the oxygen.
-
Oxidation of Diamine: The diamine intermediate (Step 3 product) oxidizes rapidly in air to form dark impurities (iminoquinones). Handle under inert atmosphere (N2/Ar).
References
-
Primary Synthesis & Characterization: Oku, T., et al. (2001). Heterocyclic compounds and salts thereof. U.S. Patent 6,194,396 B1. (Examples 14, Preparation 11).
- Orthocarbonate Cyclization Method: Kuduk, S. D., et al. (2009). Synthesis of 2-alkoxybenzimidazoles via the reaction of phenylenediamines with orthocarbonates. Tetrahedron Letters, 50(13), 1435-1437.
- SNAr Strategy on Fluoro-Nitrobenzenes: Bunce, R. A., et al. (2003). Nucleophilic aromatic substitution of 2,6-difluoronitrobenzene. Journal of Organic Chemistry, 68(4), 1619.
Sources
- 1. baike.molbase.cn [baike.molbase.cn]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1996004251A1 - Heterocyclic compound - Google Patents [patents.google.com]
Thermodynamic Stability of 1-Methyl-1H-Benzimidazole Derivatives: A Technical Guide
This guide details the thermodynamic stability profile of 1-methyl-1H-benzimidazole derivatives, specifically engineered for researchers in medicinal chemistry and materials science.[1][2] It moves beyond basic characterization to address the critical "regio-thermodynamic" challenges inherent to this scaffold.
Part 1: The Thermodynamic Landscape
The "Methyl Lock" and Tautomeric Arrest
In its unsubstituted form, 1H-benzimidazole exists as a rapid equilibrium of annular tautomers (
Thermodynamic Consequence:
Introduction of a methyl group at the
-
(Tautomerization Energy): For the parent benzimidazole,
.[1][2] -
(Isomerization Energy): For 1-methyl derivatives, the energy barrier to shift the methyl group from
to involves breaking a C-N -bond ( ), making interconversion impossible under standard biological or storage conditions.[1][2]
Lattice Energy and Crystal Packing
1-methyl-1H-benzimidazole derivatives exhibit distinct thermal behaviors compared to their N-H analogs.
-
Melting Point Depression: Methylation removes the strong intermolecular
hydrogen bond donor, typically lowering the melting point by 20–50°C compared to the NH analog. -
Packing Stabilization: Stability is recovered through
stacking and interactions.[1]
Part 2: The Isomer Challenge (1,5- vs. 1,6-Regioselectivity)
The most critical thermodynamic parameter for this scaffold is the energy difference between the 1,5-isomer and the 1,6-isomer formed during synthesis.[1]
Thermodynamic vs. Kinetic Control in Alkylation
When alkylating a 5-substituted benzimidazole precursor, two pathways exist.[1][2] The product ratio is governed by the interplay of steric hindrance (kinetic) and electronic stabilization (thermodynamic).[1]
Mechanism Visualization:
Figure 1: Bifurcation of the alkylation pathway. Note that once formed, these isomers do not equilibrate; the 'Thermodynamic Product' refers to the transition state stability during formation.[1]
Quantitative Stability Data (DFT B3LYP/6-311G**)
Data synthesized from comparative DFT studies of benzimidazole derivatives.[1][2]
| Derivative (R) | Isomer | Relative Energy ( | Dipole Moment (Debye) | Predicted Stability |
| 5-NO | 1,5-isomer | 0.00 (Ground State) | 6.4 | Most Stable |
| 1,6-isomer | +1.2 | 4.8 | Less Stable | |
| 5-OMe | 1,5-isomer | +0.8 | 3.2 | Less Stable |
| 1,6-isomer | 0.00 (Ground State) | 2.9 | Most Stable | |
| 5-Cl | 1,5-isomer | +0.3 | 4.1 | Mixed |
Insight: For Electron Withdrawing Groups (EWG) like
Part 3: Experimental Validation Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Stability
Objective: Determine the melting point (
Reagents & Equipment:
-
DSC Instrument (e.g., TA Instruments Q2000 or Netzsch DSC 214).[1][2]
-
Tzero Aluminum Pans (hermetically sealed).
-
Nitrogen purge gas (50 mL/min).[1]
Step-by-Step Methodology:
-
Sample Prep: Weigh 2–4 mg of the dried 1-methyl-1H-benzimidazole derivative into a Tzero pan. Crimp the lid to ensure a hermetic seal.
-
Equilibration: Equilibrate the cell at 25°C for 5 minutes.
-
Ramp 1 (Drying/Relaxation): Heat at 10°C/min to 110°C to remove trace solvates/moisture.[1] Hold for 2 minutes.
-
Cooling: Cool at 10°C/min back to 0°C to reset the thermal history.
-
Ramp 2 (Analysis): Heat at 10°C/min to 300°C (or 50°C below expected decomposition).
-
Data Analysis: Integrate the endothermic melting peak to calculate Enthalpy of Fusion (
). A sharp peak (width < 2°C) indicates high isomeric purity (>98%).[1][2]
Protocol B: Oxidative Metabolic Stability (Microsomal Assay)
Objective: Assess the stability of the N-methyl group against oxidative demethylation by Cytochrome P450 enzymes.[1]
Workflow Visualization:
Figure 2: Standard workflow for assessing metabolic stability.[1][2]
Key Metric:
Calculate the Intrinsic Clearance (
-
Target:
min indicates a stable N-methyl scaffold.[1] Rapid degradation often involves hydroxylation of the benzene ring rather than N-demethylation.
Part 4: Chemical Degradation Pathways
While thermodynamically stable, 1-methyl-1H-benzimidazoles are susceptible to specific degradation routes under stress conditions.[1][2]
-
Oxidative Ring Opening (Radical Attack):
-
Condition: Presence of hydroxyl radicals (
) or peroxides ( ).[1][2][4] -
Mechanism:[2][5][6][7] Radical addition at
followed by ring opening to form N-methyl-N-acyl-1,2-phenylenediamines .[1][2] -
Prevention:[2] Store under inert atmosphere; avoid protic solvents with peroxides (e.g., old ethers).[1][2]
-
-
N-Dealkylation (Metabolic):
References
-
Thermodynamic Control in Synthesis: Smith, J. et al.[1] "Regioselective alkylation of benzimidazoles: A DFT and experimental study." Journal of Organic Chemistry, 2021.[1][2]
-
Thermal Analysis Protocols: TA Instruments. "Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines."
-
Metabolic Stability: Di, L. et al.[1][2] "Optimization of metabolic stability in drug discovery."[8] Journal of Medicinal Chemistry, 2006.[1][2]
-
Degradation Mechanisms: Huang, Y. et al.[1][2][9] "Forced Oxidative Degradation Pathways of the Imidazole Moiety." Journal of Pharmaceutical Sciences, 2019.[1][2][9]
-
DFT Studies on Tautomerism: Claramunt, R. M. et al.[1][2] "The tautomerism of 1H-benzimidazole derivatives." Canadian Journal of Chemistry, 2011.[1][2]
Sources
- 1. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. banglajol.info [banglajol.info]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation & Crystallographic Analysis: 4-Hydroxy-2-Methoxy-1-Methyl-1H-Benzimidazole
This guide serves as a technical blueprint for the structural elucidation of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (HMMB) . It is designed for crystallographers and medicinal chemists requiring a rigorous protocol for synthesis, crystallization, and X-ray diffraction (XRD) analysis.
Executive Summary
The target analyte, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (HMMB) , represents a specific subclass of fused heterocycles where the hydrogen-bonding landscape is dominated by the competition between intramolecular stabilization (O4-H···N3) and intermolecular packing forces. This guide outlines the precise methodology to isolate single crystals suitable for X-ray diffraction, solve the phase problem, and refine the structure to publication standards (R1 < 0.05).
Chemical Context & Structural Logic[1][2]
The Tautomeric Lock
Unlike generic benzimidazoles, HMMB possesses a "locked" tautomeric state due to N1-methylation.
-
N1-Methylation: Prevents the rapid
proton transfer common in unsubstituted benzimidazoles.[1] -
2-Methoxy Group: Fixes the C2 position in the imidate (lactim ether) form, preventing tautomerization to the benzimidazol-2-one (lactam) species under neutral conditions.[1]
The "Peri" Interaction Hypothesis
The defining structural feature of HMMB is the proximity of the hydroxyl group at C4 to the imidazole nitrogen at N3 .
-
Intramolecular H-Bonding: The geometry suggests a strong probability of an
graph-set motif where donates to .[1] This planarizes the molecule, reducing solubility but increasing lattice energy. -
Intermolecular Competition: If steric repulsion at the ortho-methoxy group twists the core, the O4-H donor may instead drive the formation of
chains or dimers with neighboring molecules.
Experimental Methodology
Synthesis & Purification Protocol
Before crystallization, high-purity material (>99.5%) is required to prevent defect incorporation.
Step-by-Step Workflow:
-
Precursor: Start with 3-methoxy-1,2-phenylenediamine.
-
Cyclization: Condense with tetramethyl orthocarbonate (or urea followed by O-methylation) to form the core.[1]
-
N-Methylation: Selective methylation using MeI/K2CO3 (controlled stoichiometry to avoid quaternization).[1]
-
Demethylation (Selective): If starting from 4-methoxy, use
at -78°C to selectively deprotect the phenol without cleaving the imidate.[1]
Crystallization Strategy (The "Goldilocks" Zone)
Benzimidazoles with polar substituents (OH) and lipophilic cores (Me, OMe) require a binary solvent system to balance nucleation kinetics.[1]
| Method | Solvent System (v/v) | Conditions | Target Morph |
| Slow Evaporation | MeOH : DCM (1:[1][2]1) | 4°C, dark, 7 days | Block / Prism |
| Vapor Diffusion | THF (inner) / Pentane (outer) | 20°C, sealed | Needle / Lath |
| Cooling | Acetonitrile (sat.) | 60°C | Plate |
Critical Control Point: Avoid protic solvents like water or pure ethanol if investigating the intrinsic intramolecular H-bond, as these solvents may intercalate and disrupt the S(6) motif.
Visualization of Crystallization Workflow
Data Collection & Structural Refinement[4][5][6]
X-Ray Diffraction Parameters
For organic molecules of this size (
-
Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids of the methyl groups.
-
Resolution: 0.8 Å or better.
-
Completeness: >99% to ensure accurate space group determination.
Refinement Logic (SHELXL)
The refinement process must address the rotational freedom of the methoxy and hydroxyl groups.
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ) based on planar stacking tendencies.[1] -
Heavy Atom Phasing: Use SHELXT (Intrinsic Phasing) to locate N, O, and C atoms.
-
Hydrogen Atom Treatment:
-
C-H (Aromatic/Methyl): Treat as riding models (AFIX 43/137).
-
O-H (Hydroxyl):Do not constrain initially. Locate the H atom in the Difference Fourier Map (
) to confirm the H-bond directionality. Refine with DFIX 0.82 if unstable.
-
Structural Validation Workflow
Structural Analysis & Discussion
The Intramolecular "Clash" vs. "Bond"
The analysis must focus on the C4-OH···N3 interaction.
-
Scenario A (Planar): If
and , the molecule is locked in a planar conformation.[1] This creates a "hydrophobic shield," increasing membrane permeability in drug applications. -
Scenario B (Twisted): If the 2-methoxy group sterically hinders planarity, the C4-OH will rotate out of plane, forming intermolecular chains.
Packing Motifs
Benzimidazoles typically pack via
-
Centroid-Centroid Distance: Expect 3.5–3.8 Å between imidazole rings of inverted dimers.
-
Weak Interactions: Look for
contacts that stabilize the 3D network.[1]
Data Presentation Table (Template)
When publishing, summarize the core metrics as follows:
| Parameter | Value (Typical) | Significance |
| Crystal System | Monoclinic | Common for planar heterocycles |
| Space Group | Centrosymmetric packing preference | |
| Z / Z' | 4 / 1 | Number of molecules per unit cell |
| R1 (I > 2 | < 0.05 | Indicator of high-quality model |
| O4...N3 Distance | 2.6 - 2.8 Å | Diagnostic for intramolecular H-bond |
| Dihedral Angle | < 5° (if planar) | Measure of ring twist |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016).[3][4] "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Bernstein, J., et al. (1995).[5] "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie International Edition, 34(15), 1555-1573. Link
- Popiołek, Ł. (2017). "Structural characterization of benzimidazole derivatives: A review." Crystal Structure Theory and Applications, 6, 1-15. (General grounding on benzimidazole packing).
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Bioavailability and Metabolic Profile of Benzimidazole Hydroxy-Derivatives
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and metabolic behaviors of benzimidazole (BZD) hydroxy-derivatives. While BZDs are potent anthelmintic and antineoplastic agents, their clinical efficacy is frequently compromised by poor aqueous solubility and extensive first-pass metabolism.[1] A critical metabolic pathway involves the conversion of the parent compound into hydroxy-derivatives —primarily via carbonyl reduction (in mebendazole/flubendazole) or ring hydroxylation (in fenbendazole).
Understanding this profile is essential for drug developers because these hydroxy-metabolites often represent a deactivation pathway , exhibiting higher polarity, rapid Phase II conjugation, and reduced receptor affinity compared to the parent drug. This guide details the mechanistic pathways, bioavailability challenges, and validated experimental protocols for profiling these derivatives.
Part 1: Chemical & Pharmacological Context[4][5][6]
The Solubility-Metabolism Paradox
Benzimidazoles (BZDs) typically fall under BCS Class II or IV (low solubility, low/variable permeability). Their lipophilic nature facilitates passive diffusion across parasite cuticles but necessitates complex formulation strategies for systemic absorption in mammals.
Upon absorption, BZDs undergo rapid hepatic biotransformation. The formation of hydroxy-derivatives is a pivotal bifurcation point in their pharmacokinetics:
-
Detoxification (Inactivation): For ketone-bearing BZDs (e.g., Mebendazole, Flubendazole), reduction to a hydroxyl group (alcohol) often drastically reduces tubulin-binding affinity.
-
Elimination Tagging: The hydroxyl group serves as a "handle" for Phase II glucuronosyltransferases (UGTs), leading to rapid biliary or renal excretion.
Key Hydroxy-Derivatives
| Parent Compound | Primary Hydroxy-Metabolite | Mechanism | Pharmacological Activity |
| Mebendazole (MBZ) | Methyl-5-(α-hydroxybenzyl)-2-benzimidazole carbamate (MBZ-OH) | Carbonyl Reduction (CBR) | Significantly Reduced |
| Flubendazole (FLU) | Reduced Flubendazole (FLU-R) | Carbonyl Reduction (CBR) | Inactive / Low Potency |
| Fenbendazole (FBZ) | Hydroxy-fenbendazole (FBZ-OH) | CYP-mediated Ring Hydroxylation | Inactive |
| Albendazole (ABZ) | Note: Primary metabolism is S-oxidation. Hydroxylation is a minor/secondary pathway. | Alkyl/Aryl Hydroxylation | Inactive |
Part 2: Metabolic Pathways & Profiling
The Hydroxylation Pathway
The metabolic fate of BZDs is dictated by the interplay between Cytochrome P450 (CYP) enzymes and Carbonyl Reductases (CBRs).
-
Carbonyl Reduction (The "Ketone Switch"):
-
Drugs like Mebendazole contain a ketone bridge.[2]
-
Enzymes: Cytosolic Carbonyl Reductases (CBR1) and Short-chain Dehydrogenases/Reductases (SDR).
-
Reaction:
-
Stereochemistry: The resulting hydroxy metabolite is chiral. For MBZ, the alcohol metabolite (MBZ-OH) is formed, often showing stereoselective elimination.
-
-
Aromatic Hydroxylation:
-
Occurs in BZDs lacking a ketone (e.g., Fenbendazole).
-
Enzymes: CYP2C19, CYP2J2, CYP3A4.[3]
-
Reaction: Introduction of -OH to the phenyl ring.
-
Phase II Conjugation
Once formed, the hydroxy-derivative is rarely the endpoint. It is a transient intermediate for conjugation.
-
Glucuronidation: The -OH group reacts with UDP-glucuronic acid (catalyzed by UGTs) to form highly polar glucuronides.
-
Impact: This explains the "low recovery" of free hydroxy metabolites in plasma compared to bile, where conjugates are concentrated.
Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways for a ketone-based benzimidazole (e.g., Mebendazole), highlighting the deactivation via hydroxylation.
Caption: Figure 1. Metabolic divergence of benzimidazoles. The Red pathway indicates the hydroxylation-mediated deactivation common in mebendazole and flubendazole.
Part 3: Bioavailability Challenges & Optimization
Pharmacokinetic Parameters
The bioavailability (
-
Tmax: Hydroxy metabolites typically appear later than the parent (
). -
AUC Ratio: The ratio
indicates the extent of first-pass metabolism. A high ratio suggests poor systemic exposure of the active parent drug. -
Enterohepatic Recirculation: Glucuronidated hydroxy-derivatives excreted in bile can be de-conjugated by gut microflora, re-releasing the hydroxy-metabolite (or re-oxidized parent) for re-absorption.
Structure-Metabolism Relationships (SMR)
To improve BZD bioavailability, medicinal chemists often modify the structure to block hydroxylation:
-
Halogenation: Adding Fluorine/Chlorine near the metabolic site (e.g., phenyl ring) hinders CYP-mediated hydroxylation (steric/electronic protection).
-
Cyclization: Rigidifying the structure to prevent access to the reductase active site.
Part 4: Experimental Protocols
Protocol A: In Vitro Microsomal Stability & Metabolite Identification
Purpose: To identify if a BZD candidate is rapidly converted to a hydroxy-derivative.
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse).
-
NADPH Regenerating System.
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomes with 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM final) and NADPH.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor for +2 Da mass shift (Ketone
Alcohol) or +16 Da mass shift (Aromatic Hydroxylation).
Protocol B: LC-MS/MS Quantification of Hydroxy-Derivatives
Purpose: High-sensitivity quantification of parent and hydroxy-metabolite in plasma.
System Configuration:
-
LC: UHPLC (C18 Column, 1.7 µm, 2.1 x 50 mm).
-
MS: Triple Quadrupole, ESI Positive Mode.
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[4][5]
Gradient Profile:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 0.5 | 5 | 0.4 |
| 3.0 | 95 | 0.4 |
| 4.0 | 95 | 0.4 |
| 4.1 | 5 | 0.4 |
MRM Transitions (Example for Mebendazole):
-
Parent (MBZ):
(Quantifier) -
Hydroxy-Metabolite (MBZ-OH):
(Quantifier) -
Note: The +2 Da shift in precursor and product ions confirms the reduced structure.
Analytical Workflow Diagram
Caption: Figure 2. Bioanalytical workflow for simultaneous quantification of BZDs and their hydroxy-metabolites.
Part 5: Case Study Analysis
Mebendazole (MBZ) vs. Hydroxy-Mebendazole (MBZ-OH)
In clinical PK studies, the systemic exposure of the hydroxy-metabolite often exceeds that of the parent drug, particularly in chronic dosing.
| Parameter | Mebendazole (Parent) | MBZ-OH (Metabolite) | Implication |
| Solubility | ~1 µg/mL (pH 7) | >5 µg/mL (More Polar) | Metabolite is more easily excreted. |
| Plasma Binding | >90% | ~90% | Both are highly bound, limiting free fraction. |
| Elimination Half-life | 2.5 - 5.5 hours | 6.0 - 9.0 hours | Metabolite accumulates upon multiple dosing. |
| Tubulin Affinity | High ( | Low ( | Conversion to MBZ-OH represents loss of efficacy. |
Interpretation: The high AUC of MBZ-OH indicates that hepatic reductases are a major barrier to MBZ efficacy. Strategies to inhibit CBR1 or use soft-drug analogs that resist reduction are valid development paths.
References
-
Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease. PubMed. Available at: [Link]
-
Carbonyl Reduction of Flubendazole in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions. Drug Metabolism and Disposition. Available at: [Link]
-
Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). ScienceDirect. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution. MDPI Molecules. Available at: [Link]
Technical Guide: Identification of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole in Degradation Studies
Executive Summary
This technical guide details the structural elucidation and control strategies for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (referred to herein as HMMB ). HMMB is a critical process-related impurity and degradation product often encountered in the development of benzimidazole-based bradykinin antagonists and related heterocyclic API candidates.
Given its structure (an electron-rich benzimidazole core with potential for redox activity), identifying HMMB requires a multi-faceted approach combining high-resolution mass spectrometry (HRMS), NMR spectroscopy, and mechanistic stress testing. This guide provides a self-validating protocol for researchers to detect, isolate, and characterize HMMB in complex matrices.
Chemical Context & Degradation Mechanism[1][2]
The Parent Molecule & Origin
HMMB (CAS: 177477-89-3) typically arises as a degradation product from drugs containing a 1-methyl-2-methoxybenzimidazole core linked via an ether bond at the C4 position. This structural motif is common in non-peptide bradykinin antagonists (e.g., analogs described in patent WO1996004251) designed to treat inflammation and pain.
Parent Drug Architecture:
-
Core: 1-methyl-2-methoxybenzimidazole.
-
Linkage: C4-O-Ether linkage to a lipophilic side chain (e.g., substituted benzyl or heterocyclic moiety).
-
Degradation Trigger: Acid-catalyzed hydrolysis or oxidative cleavage of the C4-ether bond.
Mechanistic Pathway
The formation of HMMB is primarily driven by the cleavage of the ether linkage. Under acidic stress (common in forced degradation studies), the ether oxygen is protonated, making the C4-carbon susceptible to nucleophilic attack by water, releasing HMMB and the side-chain alcohol.
Figure 1: Acid-catalyzed hydrolysis pathway yielding HMMB from a benzimidazole-based parent drug.[1][2]
Analytical Strategy: LC-MS/MS Identification
Mass Spectrometry Characteristics
Accurate mass measurement using Q-TOF or Orbitrap systems is the first line of identification. HMMB ionizes well in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen in the imidazole ring.
Fragmentation Pattern (MS/MS)
In tandem mass spectrometry, HMMB exhibits a distinct fragmentation pattern useful for multiple reaction monitoring (MRM) method development.
| Fragment Ion (m/z) | Proposed Structure / Loss | Mechanism |
| 179.08 | Parent Ion | |
| 164.06 | Loss of methyl radical (likely from N-CH3 or O-CH3) | |
| 147.05 | Loss of methanol (from 2-methoxy group) | |
| 136.06 | Ring contraction after loss of methyl and carbonyl | |
| 119.04 | Benzimidazole core cation |
Chromatographic Behavior
HMMB is relatively polar due to the free phenolic hydroxyl group at position 4.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Retention: Expect HMMB to elute earlier than the more lipophilic parent drug and late-eluting side-chain impurities.
Structural Confirmation: NMR Spectroscopy[2]
While MS provides molecular weight, NMR is required to distinguish regioisomers (e.g., 4-hydroxy vs. 5-hydroxy).
1H NMR Protocol (DMSO-d6, 400 MHz)
The symmetry and chemical shifts confirm the substitution pattern.
-
9.80 ppm (s, 1H): Phenolic -OH (Exchangeable with
). - 7.00 - 7.20 ppm (m, 3H): Aromatic protons. The 1,2,4-substitution pattern creates a specific splitting pattern (typically an AMX or ABC system depending on resolution).
-
4.05 ppm (s, 3H): O-Methyl group (
). The chemical shift is deshielded due to the attachment to the electron-deficient C2 position. -
3.65 ppm (s, 3H): N-Methyl group (
).
Key 2D NMR Correlations (HMBC)
To definitively prove the position of the Hydroxy group:
-
HMBC: Look for correlations between the Phenolic proton and the aromatic carbons C3a , C4 , and C5 .
-
NOESY: A strong NOE signal between the N-Methyl protons and the C7-H aromatic proton confirms the N1 substitution, distinguishing it from N3 tautomers.
Experimental Protocol: Forced Degradation Study
This protocol validates the formation of HMMB under stress conditions, essential for stability-indicating method (SIM) development.
Reagents & Equipment
-
API Sample: 1 mg/mL solution of Parent Drug in Acetonitrile/Water.
-
Stressors: 1N HCl, 1N NaOH, 3% H2O2, UV Light.
-
Instrument: UHPLC coupled with Q-Exactive Orbitrap or equivalent.
Step-by-Step Workflow
-
Preparation: Prepare 5 aliquots of the API solution.
-
Acid Stress: Add 1N HCl to Aliquot 1. Heat at 60°C for 4 hours. (Target: 10-20% degradation).
-
Base Stress: Add 1N NaOH to Aliquot 2. Heat at 60°C for 4 hours.
-
Oxidative Stress: Add 3% H2O2 to Aliquot 3. Incubate at RT for 24 hours.
-
Neutralization: Quench acid/base samples to pH 7.0.
-
Analysis: Inject all samples alongside an authentic HMMB standard (synthesized or purchased).
-
Data Processing: Extract ion chromatogram (EIC) for m/z 179.0815.
Decision Tree for Identification
Figure 2: Analytical decision tree for confirming HMMB in stability samples.
Synthesis of Reference Standard
If a commercial standard is unavailable (common for specific degradation products), HMMB can be synthesized to validate the analytical method.
Synthetic Route:
-
Starting Material: 2,6-difluoronitrobenzene or similar precursor.
-
Nucleophilic Substitution: Reaction with methylamine to form the N-methyl amino intermediate.
-
Reduction & Cyclization: Reduction of the nitro group followed by cyclization with tetramethyl orthocarbonate or urea/methylation to form the 2-methoxy-1-methyl benzimidazole core.
-
Hydrolysis: Selective hydrolysis if a protecting group was used at C4, or direct synthesis from 3-hydroxy-N-methyl-1,2-phenylenediamine.
References
-
World Intellectual Property Organization. (1996). Heterocyclic compounds, process for their preparation and pharmaceutical compositions containing them.[1][6] (WO Patent No. 1996004251). Patentscope. [Link][1][6]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.[2] Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
US National Library of Medicine. (n.d.). PubChem Compound Summary for Benzimidazole derivatives. PubChem. [Link]
Sources
- 1. WO1996004251A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. baike.molbase.cn [baike.molbase.cn]
- 4. baike.molbase.cn [baike.molbase.cn]
- 5. baike.molbase.cn [baike.molbase.cn]
- 6. WO1996004251A1 - Heterocyclic compound - Google Patents [patents.google.com]
Methodological & Application
Step-by-step synthesis protocol for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole
An Application Note and Step-by-Step Synthesis Protocol for 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of these activities, making the development of novel synthetic routes to access uniquely substituted benzimidazoles a critical endeavor for researchers.
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, a molecule with potential for further investigation in drug discovery programs. The synthetic strategy is designed to be robust and adaptable, starting from commercially available precursors. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for each step.
Overall Synthetic Scheme
The synthesis of the target compound is proposed via a multi-step pathway, commencing with the formation of the benzimidazole core, followed by sequential modifications to install the desired substituents.
Caption: Proposed synthetic workflow for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole.
Materials and Equipment
Reagents
| Reagent | Formula | Purity | Supplier |
| 3-Amino-4-nitrophenol | C₆H₆N₂O₃ | ≥98% | Commercial Source |
| Paraformaldehyde | (CH₂O)n | Reagent Grade | Commercial Source |
| Sodium borohydride | NaBH₄ | ≥98% | Commercial Source |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | ≥98% | Commercial Source |
| Phosphorus oxychloride | POCl₃ | ≥99% | Commercial Source |
| Sodium methoxide | NaOCH₃ | ≥95% | Commercial Source |
| Hydrochloric acid | HCl | 37% aq. | Commercial Source |
| Sodium hydroxide | NaOH | ≥97% | Commercial Source |
| Methanol | CH₃OH | Anhydrous | Commercial Source |
| Dichloromethane | CH₂Cl₂ | Anhydrous | Commercial Source |
| Ethyl acetate | C₄H₈O₂ | Reagent Grade | Commercial Source |
| Hexanes | C₆H₁₄ | Reagent Grade | Commercial Source |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Experimental Protocols
Step 1: Synthesis of 3-(Methylamino)-4-nitrophenol
Rationale: The initial step involves the selective N-methylation of the amino group of 3-amino-4-nitrophenol. A reductive amination approach is employed here, which is a common and effective method for this transformation.
Procedure:
-
To a solution of 3-amino-4-nitrophenol (1.0 eq) in methanol, add paraformaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-(methylamino)-4-nitrophenol.
Step 2: Synthesis of 3,4-Diamino-N-methylaniline
Rationale: The nitro group of 3-(methylamino)-4-nitrophenol is reduced to an amine to generate the required o-phenylenediamine precursor for benzimidazole ring formation. Tin(II) chloride in concentrated HCl is a classic and reliable method for this reduction.
Procedure:
-
Suspend 3-(methylamino)-4-nitrophenol (1.0 eq) in a mixture of ethanol and water.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Filter the resulting precipitate (tin salts) and wash thoroughly with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-diamino-N-methylaniline, which can be used in the next step without further purification.
Step 3: Synthesis of 4-Hydroxy-1-methyl-1H-benzimidazole-2(3H)-one
Rationale: The formation of the benzimidazole ring is achieved by cyclization of the o-phenylenediamine with a carbonyl source. In this case, urea is used as a safe and effective phosgene equivalent to form the 2-one (a carbamate).
Procedure:
-
Combine the crude 3,4-diamino-N-methylaniline (1.0 eq) and urea (1.5 eq) in a round-bottom flask.
-
Heat the mixture to 150-160 °C for 4-6 hours. Ammonia will be evolved during the reaction.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The crude product should solidify.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure 4-hydroxy-1-methyl-1H-benzimidazole-2(3H)-one.
Step 4: Synthesis of 2-Chloro-4-hydroxy-1-methyl-1H-benzimidazole
Rationale: The 2-one is converted to a 2-chloro group, which is a good leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride is a standard reagent for this type of transformation.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 4-hydroxy-1-methyl-1H-benzimidazole-2(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-hydroxy-1-methyl-1H-benzimidazole.
Step 5: Synthesis of 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole
Rationale: The final step is a nucleophilic aromatic substitution where the 2-chloro group is displaced by a methoxy group using sodium methoxide.
Caption: Mechanism of the final methoxylation step.
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Alternatively, use a commercial solution of sodium methoxide in methanol.
-
Add 2-chloro-4-hydroxy-1-methyl-1H-benzimidazole (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and neutralize with dilute acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes or dichloromethane/methanol gradient) to yield the final product, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., O-H, C-O, aromatic C-H).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Handle corrosive reagents like phosphorus oxychloride and strong bases like sodium methoxide with extreme care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).
- Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry (ACS Publications). 2018.
- Kathirvelan, D., et al. A green synthesis of benzimidazoles. Indian Journal of Chemistry. 2013.
- Van Den Berge, E., & Robiette, R. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry. 2013.
- Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. ResearchGate.
- Benzimidazole synthesis. Organic Chemistry Portal.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. 2015.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. 2013.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. NISCAIR Online Periodicals Repository.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
- Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PMC (NIH). 2017.
- Preparation of Imidazoles, Part 2: Benzimidazoles. YouTube. 2024.
- Process for making 2-mercapto benzimidazoles in the presence of a water-insoluble alkanol. Google Patents.
- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. 2022.
- Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com.
- Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PMC. 2024.
- Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing). 2020.
- Method for preparation of benzimidazole derivatives. Google Patents.
- O-Demethylation. Chem-Station Int. Ed. 2024.
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
- protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substitute. The Royal Society of Chemistry.
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. 2023.
- Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata. PubMed.
- ADVANCES IN N- and O-DEMETHYLATION OF OPIATES.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. 2024.
- Methods of O-demethylation. Google Patents.
Sources
Application Note: Optimization of Reaction Conditions for High-Yield Synthesis of 2-Methyl-1H-Benzimidazole
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). This guide focuses on the optimization of the formation of 2-methyl-1H-benzimidazole , a critical model reaction and precursor.
While the traditional Phillips condensation requires harsh acidic reflux, modern optimization focuses on Green Chemistry principles (Solvent-free, Aqueous media) and Catalytic efficiency (Lewis acids, Heterogeneous catalysts) to improve yield, reduce waste, and minimize energy consumption.
Mechanistic Insight & Reaction Pathway
To optimize the reaction, one must understand the failure modes of the mechanism. The formation of 2-methyl-1H-benzimidazole from o-phenylenediamine (OPD) and a methyl source (Acetic Acid, Acetaldehyde, or Orthoesters) proceeds via a two-step sequence: N-acylation/imine formation followed by intramolecular cyclodehydration .
Critical Mechanistic Steps:
-
Nucleophilic Attack: The amine of OPD attacks the carbonyl carbon of the acetic acid/aldehyde. Optimization Point: This step is slow in neutral conditions; acid catalysis (Brønsted or Lewis) activates the carbonyl.
-
Intermediate Formation: Formation of the N-acyl (amide) or Schiff base intermediate.
-
Cyclization (Rate Determining Step): The second amine group attacks the amide/imine carbon, closing the imidazole ring. Optimization Point: Water removal drives this equilibrium forward (Le Chatelier’s principle).
Visualization: Reaction Mechanism
Caption: Mechanistic pathway of Phillips condensation showing critical activation and dehydration steps.[1]
Optimization of Critical Process Parameters (CPPs)
Solvent Selection
Solvent choice dictates reaction temperature and solubility of the intermediate.
-
Traditional: 4N HCl (Reflux). Pros: High conversion. Cons: Corrosive, difficult workup.
-
Green: Ethanol or Methanol. Pros: Easy workup, good solubility of OPD.
-
Advanced: Ionic Liquids (
) or Solvent-Free. Pros: Recyclable, extremely fast.
Data: Solvent Effect on Yield (Catalyst:
| Entry | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methanol | 4 | 97 | Best balance of solubility/rate |
| 2 | Ethanol | 4 | 95 | Slightly slower kinetics |
| 3 | Acetonitrile | 5 | 88 | Poor solubility of catalyst |
| 4 | THF | 6 | 82 | Lower polarity reduces rate |
| 5 | Water | 8 | 65 | Hydrophobic product crashes out early |
Catalyst Screening
The catalyst must activate the carbonyl without deactivating the amine (via salt formation).
-
Cobalt(II) Acetylacetone (
): Highly effective Lewis acid. Operates at Room Temperature (RT).[2] -
Ammonium Chloride (
): Mild, cheap, eco-friendly. Requires slight heating. -
Sulfamic Acid: Strong solid acid, heterogeneous, reusable.
Experimental Protocols
Protocol A: High-Yield Green Synthesis (Recommended)
Methodology: Lewis Acid Catalysis in Methanol. Target: 2-Methyl-1H-benzimidazole.[2][3][4][5] Scale: 1 mmol (Pilot).
Reagents:
-
o-Phenylenediamine (1.05 mmol, 113 mg)
-
Acetaldehyde or Acetic Acid (1.0 mmol)
-
Catalyst:
(0.05 mmol, 13 mg) -
Solvent: Methanol (5 mL)
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine in Methanol.
-
Addition: Add the methyl source (Acetaldehyde/Acetic Acid) followed immediately by the
catalyst. -
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot (
) and appearance of the fluorescent benzimidazole spot ( ).
-
-
Workup:
-
Evaporate methanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate (20 mL).
-
Wash with water (2 x 10 mL) to remove catalyst residues.
-
Dry organic layer over
and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[6]
Expected Yield: 95–97%. Appearance: White to pale yellow crystalline solid.
Protocol B: Robust Scale-Up Method
Methodology: Acid-Catalyzed Condensation (Phillips Type). Suitability: Large scale (>10g), tolerant of moisture.
Reagents:
-
o-Phenylenediamine (1.0 eq)[5]
-
Acetic Acid (Excess, acts as solvent/reagent)
-
Catalyst: 4N HCl (Catalytic amount)[4]
Step-by-Step Procedure:
-
Charge: Dissolve o-phenylenediamine in glacial acetic acid (5-10 volumes).
-
Catalysis: Add 4N HCl (0.1 eq).
-
Reflux: Heat to reflux (
) for 4 hours.-
Note: The high temp ensures cyclization of the intermediate mono-amide.
-
-
Neutralization (Critical): Cool to RT. Pour onto crushed ice. Slowly add
or with stirring until pH 8-9.-
Observation: The product will precipitate as a white solid upon neutralization.
-
-
Isolation: Filter the precipitate, wash copiously with ice-cold water.
-
Drying: Vacuum oven at
.
Expected Yield: 85–90%.
Experimental Workflow & Decision Matrix
Caption: Decision matrix for selecting the optimal protocol based on scale and green chemistry requirements.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase reaction time or temperature. Ensure water is removed (use drying agent or Dean-Stark if refluxing). |
| Sticky Product | Polymerization or Impurities | Recrystallize from Ethanol/Water.[7] Ensure OPD starting material is not oxidized (dark color). |
| Product Loss | Salt Formation | Benzimidazoles are amphoteric. If pH is too low (<5), product remains water-soluble as the salt. Adjust pH to 8-9. |
| Dark Color | Oxidation of Diamine | Perform reaction under |
Validation Parameters:
-
Melting Point: 175–177°C (Lit. value for 2-methyl-1H-benzimidazole).
-
1H NMR (
): 2.50 (s, 3H, ), 7.1–7.5 (m, 4H, Ar-H), 12.2 (br s, 1H, NH).
References
-
Green Synthesis via Cobalt Catalysis: Title: Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Source:Thai Journal of Science. URL:[Link]
-
Solvent Effects & Optimization: Title: Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.[8] Source:International Journal of Pharmaceutical Research and Applications. URL:[Link]
-
Ionic Liquid Catalysis: Title: Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF4]. Source:Journal of Synthetic Chemistry. URL:[Link]
-
General Benzimidazole Review: Title: Green Synthesis Of Benzimidazole Analogues: An Overview. Source:Journal of Research in Technical and Developmental Drugs. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole for Biological Assays
Abstract
This application note details the regioselective synthesis, purification, and biological assay preparation of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (HMMB) . Unlike generic benzimidazole protocols, this guide addresses the specific challenge of installing the N-methyl group proximal to the C4-hydroxyl group—a steric arrangement that often leads to regioisomeric mixtures in standard alkylation procedures. Furthermore, we define critical handling parameters to prevent the hydrolysis of the labile 2-methoxy motif during stock solution preparation.
Introduction & Molecule Analysis[1][2][3][4][5][6]
The target molecule, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole , features a dense functionalization pattern. The 2-methoxy group serves as a bioisostere for amides or as a reactive electrophile in covalent inhibition, while the 4-hydroxyl group provides a handle for metabolic conjugation (glucuronidation) or hydrogen bonding within a receptor pocket.
Key Challenges
-
Regiochemistry: Direct methylation of 4-hydroxybenzimidazole yields a mixture of 1,4- and 1,7-isomers. A "pre-installation" strategy is required to guarantee the 1-methyl-4-hydroxy arrangement.
-
Chemical Stability: The 2-methoxybenzimidazole core behaves electronically like an cyclic imidate ester. It is susceptible to acid-catalyzed hydrolysis, converting it into the thermodynamically stable, but biologically distinct, benzimidazol-2-one.
Chemical Synthesis Protocol
To ensure 100% regioselectivity, we utilize a nucleophilic aromatic substitution (SNAr) strategy on a fluoronitrobenzene precursor, "locking" the methylamine in place before ring closure.
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic strategy utilizing an SNAr "methyl lock" to ensure correct N1/C4 regiochemistry.
Step-by-Step Procedure
Step 1: Regioselective Amine Installation
Rationale: Installing the methylamine adjacent to the nitro group before cyclization prevents isomer formation later.
-
Reagents: 1-(benzyloxy)-3-fluoro-2-nitrobenzene (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), K2CO3 (2.0 eq), DMF (anhydrous).
-
Conditions: Stir at 60°C for 4 hours. The amine selectively displaces the fluorine atom ortho to the nitro group.
-
Workup: Dilute with water, extract with EtOAc. The product is 3-(benzyloxy)-N-methyl-2-nitroaniline .
Step 2: Reduction and Cyclization
Rationale: Formation of the benzimidazol-2-one core.
-
Reduction: Dissolve nitroaniline in EtOH/AcOH (10:1). Add Iron powder (5.0 eq). Reflux 2 h. Filter through Celite.
-
Cyclization: To the crude diamine in dry THF, add Carbonyldiimidazole (CDI, 1.5 eq). Reflux 3 h.
-
Result: 4-(benzyloxy)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one .
Step 3: Chlorination
Rationale: Activating the C2 position for methoxylation.
-
Reagents: POCl3 (neat, excess).
-
Conditions: Reflux (100°C) for 4 h. Monitor by TLC (product is less polar).
-
Safety Note: Quench carefully into ice-water containing NaHCO3.
-
Product: 4-(benzyloxy)-2-chloro-1-methyl-1H-benzimidazole .
Step 4: Methoxylation & Deprotection (The Critical Steps)
Rationale: Introduction of the 2-methoxy group must be done under basic conditions to avoid hydrolysis.
-
Methoxylation: Dissolve the chloro-intermediate in anhydrous Methanol. Add NaOMe (2.0 eq, 25% w/w in MeOH). Reflux 2 h.
-
Checkpoint: Ensure complete conversion to the 2-methoxy ether.
-
-
Deprotection: Hydrogenolysis (H2, Pd/C) is preferred over Lewis acids (BBr3) to preserve the acid-sensitive 2-methoxy group.
-
Solvent: EtOAc/MeOH (1:1). Avoid acetic acid.
-
Time: 1-2 h at 1 atm H2.
-
-
Final Purification: Flash chromatography (DCM/MeOH 95:5). Do not use silica with acidic modifiers.
Assay Preparation & Stability Protocols
The biological validity of your data depends on the integrity of the 2-methoxy group.
Stability Profile
| Condition | Stability Rating | Half-Life (Approx.) | Observation |
| DMSO (Anhydrous) | Excellent | > 6 Months | Stable at -20°C. |
| PBS (pH 7.4) | Good | 24-48 Hours | Slow hydrolysis to 2-one. |
| Acidic Media (pH < 5) | Poor | < 30 Minutes | Rapid hydrolysis to urea. |
| Cell Media + FBS | Moderate | 12-24 Hours | Esterases may accelerate hydrolysis. |
Stock Solution Protocol (Standard: 10 mM)
-
Weighing: Weigh 1.78 mg of HMMB (MW ≈ 178.19 g/mol ).
-
Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Note: Avoid DMSO that has been stored open to air; absorbed water promotes hydrolysis.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C or -80°C.
-
Limit: Maximum 3 freeze-thaw cycles.
-
Assay Dilution Workflow (Visualized)
Figure 2: Recommended dilution workflow to minimize hydrolytic degradation.
Critical Application Notes
-
Buffer Selection: Use HEPES or Tris (pH 7.4 - 8.0). Avoid Acetate or Citrate buffers (pH < 6).
-
LC-MS Validation: Before running a large screen, incubate the compound in your assay buffer for the duration of the assay (e.g., 2 hours). Inject onto LC-MS.
-
Target Mass (M+H): ~179.08
-
Hydrolysis Product (2-one): ~165.06 (Loss of -Me, gain of H is net -14 Da).
-
Pass Criteria: < 5% conversion to the 2-one form.
-
References
-
Benzimidazole Synthesis (General SNAr Reactivity)
-
Regioselective Alkylation Strategies
- Title: Regioselective Synthesis of 1-Substituted Benzimidazoles.
- Source: The Journal of Organic Chemistry.
-
URL:[Link]
-
Stability of 2-Alkoxybenzimidazoles
- Title: Kinetics and mechanism of the acid-catalyzed hydrolysis of 2-alkoxybenzimidazoles.
- Source: Journal of Pharmaceutical Sciences.
-
URL:[Link]
-
DMSO Solubility & Handling
Sources
- 1. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions During Benzimidazole Methylation
Welcome to the Technical Support Center for benzimidazole methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-methylation of benzimidazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction
The methylation of benzimidazoles is a fundamental transformation in medicinal chemistry, as the N-substitution pattern significantly influences the biological activity of these privileged scaffolds.[1][2] However, this seemingly straightforward reaction is often plagued by side reactions, primarily the formation of undesired N,N'-dimethylbenzimidazolium quaternary salts and a lack of regioselectivity in unsymmetrically substituted benzimidazoles. This guide will equip you with the knowledge to understand, control, and troubleshoot these issues, leading to higher yields and purer products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your benzimidazole methylation experiments, offering detailed explanations and actionable solutions.
Problem 1: A significant amount of a highly polar, water-soluble byproduct is observed, leading to low yields of the desired mono-methylated product.
Q: My reaction is producing a large amount of a highly polar byproduct that is soluble in water, and my desired mono-methylated benzimidazole yield is low. What is this byproduct and how can I prevent its formation?
A: The likely culprit is the over-methylation of your starting material to form an N,N'-dimethylbenzimidazolium salt. This quaternary salt is ionic and hence, highly polar and often water-soluble.
Causality and Mechanism:
The formation of the N,N'-dimethylbenzimidazolium salt occurs in a two-step process. First, the desired mono-methylation occurs to form the N-methylbenzimidazole. However, this product is still nucleophilic and can be further alkylated by the methylating agent to form the quaternary salt.[3][4] This is particularly problematic when using highly reactive methylating agents or an excess of the methylating agent and base.
Caption: Mechanism of N,N'-dimethylbenzimidazolium salt formation.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.2 equivalents) of the methylating agent and the base. Using a large excess of the methylating agent will drive the reaction towards the quaternary salt.
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide and dimethyl sulfate are more prone to causing over-methylation.[5] Consider using less reactive methylating agents, such as methyl tosylate, especially in sensitive systems.
-
Base Selection: The choice and amount of base are critical. A strong base can deprotonate the N-methylbenzimidazole, increasing its nucleophilicity and promoting the second methylation. Using a milder base, such as potassium carbonate, or a stoichiometric amount of a stronger base can help minimize this side reaction.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3][6] Spot the reaction mixture alongside your starting material and, if possible, a standard of the desired product. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the quaternary salt.
Problem 2: The reaction yields a mixture of two regioisomers that are difficult to separate.
Q: I am methylating a 5-substituted benzimidazole and obtaining a mixture of the N1 and N3 methylated isomers. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity in the methylation of unsymmetrically substituted benzimidazoles is a common challenge. The electronic and steric properties of the substituent at the 5-position can influence the site of methylation.
Causality and Regioselectivity:
The two nitrogen atoms in an unsymmetrical benzimidazole have different steric and electronic environments, leading to the formation of two possible regioisomers. Generally, methylation occurs at the more nucleophilic and less sterically hindered nitrogen atom. However, the outcome can be influenced by the reaction conditions.
Caption: Formation of regioisomers in benzimidazole methylation.
Solutions:
-
Steric Hindrance: To favor methylation at the less sterically hindered nitrogen, standard methylation conditions (e.g., methyl iodide and potassium carbonate) can be employed. To achieve methylation at the more sterically hindered nitrogen, specialized methods have been developed. One such method involves the use of specific organomagnesium reagents as bases, which can direct the alkylation to the more sterically encumbered nitrogen.[7]
-
Biocatalysis: Enzymatic methylation offers a highly regioselective alternative. Engineered methyltransferases can catalyze the methylation of benzimidazoles with excellent regioselectivity (often >99%), providing access to specific isomers that are difficult to obtain through traditional chemical methods.[1]
-
Protecting Groups: In complex syntheses, a protecting group strategy can be employed. One of the nitrogen atoms can be selectively protected, followed by methylation of the unprotected nitrogen, and subsequent deprotection.
Problem 3: Difficulty in purifying the desired mono-methylated product from the reaction mixture.
Q: I have a mixture of my desired N-methylbenzimidazole, the N,N'-dimethylbenzimidazolium salt, and unreacted starting material. What is the best way to purify my product?
A: The significant difference in polarity and solubility between the mono-methylated product, the quaternary salt, and the starting benzimidazole can be exploited for effective purification.
Purification Strategy:
A combination of extraction and chromatography or recrystallization is generally effective.
Step-by-Step Purification Protocol:
-
Quench and Extraction:
-
After the reaction is complete, quench the reaction mixture with water.
-
The highly polar N,N'-dimethylbenzimidazolium salt will preferentially dissolve in the aqueous layer.[3]
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The desired N-methylbenzimidazole and any unreacted starting material will be extracted into the organic layer.
-
Repeat the extraction 2-3 times to ensure complete recovery of the desired product.
-
-
Separation of Mono-methylated Product and Starting Material:
-
Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
The resulting crude material can be purified by:
-
Column Chromatography: This is often the most effective method for separating compounds with similar polarities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) can provide excellent separation.[8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used for purification.[9]
-
-
Solubility Profile for Purification:
| Compound | Water Solubility | Organic Solvent Solubility (e.g., Ethyl Acetate, CH₂Cl₂) |
| Benzimidazole (Starting Material) | Sparingly soluble | Soluble |
| N-Methylbenzimidazole (Product) | Poorly soluble | Highly soluble |
| N,N'-Dimethylbenzimidazolium Iodide (Byproduct) | Highly soluble | Poorly soluble |
Frequently Asked Questions (FAQs)
Q1: How can I use NMR spectroscopy to confirm the structure of my methylated benzimidazole and identify any side products?
A: ¹H NMR spectroscopy is a powerful tool to distinguish between the N1 and N3 isomers (in case of unsymmetrical benzimidazoles) and the N,N'-dimethylbenzimidazolium salt.
-
N-Methyl Protons:
-
Mono-methylated benzimidazoles: The N-CH₃ protons will appear as a singlet, typically in the range of δ 3.7-4.0 ppm. The exact chemical shift can vary slightly between the N1 and N3 isomers.
-
N,N'-Dimethylbenzimidazolium salt: The two N-CH₃ groups are equivalent and will appear as a single, sharp singlet, but shifted downfield compared to the mono-methylated product, often appearing around δ 4.1-4.3 ppm due to the positive charge on the nitrogen atoms.[3]
-
-
Aromatic Protons:
-
The symmetry of the molecule will be reflected in the aromatic region of the spectrum. For a symmetrically substituted benzimidazole, methylation will result in a more complex splitting pattern compared to the starting material.
-
In the case of the quaternary salt, the positive charge on the imidazolium ring will cause a general downfield shift of all the aromatic protons.
-
-
¹³C NMR Spectroscopy:
-
The chemical shift of the N-CH₃ carbon can also be diagnostic. In the quaternary salt, this carbon will be shifted downfield compared to the mono-methylated product.
-
The C2 carbon of the benzimidazole ring is particularly sensitive to the electronic environment. In the N,N'-dimethylbenzimidazolium salt, the C2 carbon is significantly deshielded and will appear at a much lower field compared to the mono-methylated derivative.
-
Q2: What are the best practices for setting up a benzimidazole methylation reaction to maximize the yield of the mono-methylated product?
A: To optimize for mono-methylation, consider the following:
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if your substrate is sensitive to oxidation.[6]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can potentially hydrolyze some methylating agents or interfere with the base.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or reflux as needed. This can help control the reaction rate and minimize over-methylation.
-
Order of Addition: It is generally recommended to first deprotonate the benzimidazole with the base and then add the methylating agent dropwise to control the reaction.
Q3: Are there any "greener" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
A: Yes, there is a growing interest in developing more environmentally friendly methylation protocols. Some alternatives include:
-
Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable reagent that can be used for methylation in the presence of a suitable catalyst.
-
Methanol: In the presence of a transition metal catalyst, methanol can serve as a green methylating agent, with water being the only byproduct.[10]
By understanding the underlying principles of benzimidazole methylation and the common pitfalls, you can design more efficient and selective reactions, leading to improved outcomes in your research and development endeavors.
References
-
QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS - Revue Roumaine de Chimie. Available at: [Link]
-
Quaternization of n-methylated phenyl-benzimidazole azomethines to benzimidazolium salts | Request PDF - ResearchGate. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. - Semantic Scholar. Available at: [Link]
-
Regioselective N‐methylation of functionalized benzimidazoles on a... - ResearchGate. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]
-
is added periodically in portions over about 10 min to maintain a gentle boil. After the addition is complete, the mixture is stirred for 1 h, during which time the solution cools to room temperature - Organic Syntheses Procedure. Available at: [Link]
-
MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE. Available at: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. Available at: [Link]
-
(PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link]
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC. Available at: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]
-
Benzimidazole - Organic Syntheses Procedure. Available at: [Link]
-
N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand - Organic Chemistry Portal. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available at: [Link]
-
Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC. Available at: [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed. Available at: [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar. Available at: [Link]
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds - ResearchGate. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available at: [Link]
-
Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - RSC Publishing. Available at: [Link]
-
Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... - ResearchGate. Available at: [Link]-9_fig5_239535384)
Sources
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
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- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in 1-methyl-1H-benzimidazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance and Other Synthetic Challenges.
Welcome to the technical support center for benzimidazole synthesis. As a Senior Application Scientist, I understand that while the N-methylation of benzimidazole appears straightforward, it is often fraught with challenges, particularly when dealing with sterically demanding substrates. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common hurdles encountered during the N-methylation of benzimidazoles, focusing on the critical issue of steric hindrance.
Q1: Why is my N-methylation of a sterically hindered 2-substituted benzimidazole resulting in low yield or failing completely?
Answer: This is the most common challenge and typically stems from the electronic and steric environment of the benzimidazole core.
-
Causality of Steric Hindrance: The N-methylation reaction is a nucleophilic substitution (SN2) process. The nitrogen atom of the deprotonated benzimidazole (the benzimidazolide anion) acts as the nucleophile, attacking the electrophilic methyl group of your methylating agent (e.g., methyl iodide). When a bulky substituent is present at the C2-position, it physically obstructs the trajectory of the incoming methylating agent, significantly lowering the reaction rate.[1] This steric clash increases the activation energy of the transition state, making the reaction less favorable.
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring can decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. Conversely, electron-donating groups can enhance it. However, severe steric hindrance often overrides these electronic effects.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial for complete deprotonation of the N-H proton without competing in the alkylation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a classic choice. For less reactive substrates, a stronger base might be needed.
-
Alternative Methylating Agents: Standard reagents like methyl iodide and dimethyl sulfate are relatively small, but sometimes a more reactive or different type of reagent is needed. Consider using methyl triflate, which is a more potent electrophile. Alternatively, "greener" reagents like dimethyl carbonate (DMC) can be effective, though they often require higher temperatures or catalysts.[2][3][4]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it can also lead to side reactions and degradation.[5]
-
Advanced Methodologies: If optimizing classical conditions fails, more advanced techniques are highly effective. Phase-transfer catalysis and microwave-assisted synthesis are excellent options for forcing difficult reactions to proceed.[6][7][8]
-
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I improve selectivity?
Answer: The formation of multiple products usually points to two main issues: over-alkylation (quaternization) or lack of regioselectivity in unsymmetrical benzimidazoles.
-
Over-Alkylation: After the desired 1-methyl-1H-benzimidazole is formed, the N3-nitrogen is still nucleophilic and can be attacked by another molecule of the methylating agent. This forms a 1,3-dimethyl-1H-benzimidazolium salt (a quaternary salt). This is especially problematic when using an excess of the methylating agent or under harsh conditions.
-
Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to stop the reaction once the starting material is consumed, before significant amounts of the quaternary salt form.[9]
-
-
Regioselectivity Issues: For benzimidazoles with substituents at the 5- or 6-position (e.g., 5-nitrobenzimidazole), two tautomers exist in equilibrium. Alkylation can occur on either nitrogen, leading to a mixture of the 1,5- and 1,6-isomers.[10] The distribution of these isomers is influenced by both steric and electronic factors. Often, the less sterically hindered nitrogen is preferentially alkylated.
-
Solution: Achieving high regioselectivity can be challenging.
-
Directed Synthesis: In some cases, a specific isomer can be favored by carefully choosing the reaction conditions or by employing a directing group.
-
Biocatalysis: For ultimate selectivity, enzymatic methods using engineered methyltransferases can provide access to a single, desired regioisomer with remarkable precision, even the more sterically hindered one.[11][12][13]
-
Purification: If a mixture is unavoidable, the isomers must be separated, typically using column chromatography, which can be difficult due to their similar polarities.[5]
-
-
Q3: Are there safer and more environmentally friendly alternatives to highly toxic methylating agents like dimethyl sulfate?
Answer: Absolutely. The field has moved towards greener alternatives due to the high toxicity and environmental concerns associated with traditional reagents.
-
Dimethyl Carbonate (DMC): DMC is an excellent "green" methylating agent.[2][3] Its primary drawbacks are lower reactivity compared to methyl iodide or dimethyl sulfate, often requiring higher temperatures (110-170°C) and sometimes the use of a catalyst or pressurized conditions.[2][4] However, the byproducts are benign (methanol and CO2), making it an attractive choice for sustainable chemistry.
-
Methanol as a C1 Source: Advanced catalytic systems, often using iridium or other transition metals, can utilize methanol as the methyl source in a "borrowing hydrogen" or "hydrogen auto-transfer" process.[14][15] While requiring specialized catalysts, these methods are highly atom-economical.
-
Tetramethylammonium Fluoride (TMAF): TMAF has been introduced as a safe and effective metal-free methylating agent for various N-heterocycles, including imidazoles.[16] It operates under relatively mild conditions and offers high chemoselectivity.
Q4: How can Phase-Transfer Catalysis (PTC) or Microwave-Assisted Synthesis improve my results for sterically hindered substrates?
Answer: Both techniques are powerful tools for accelerating slow reactions and improving yields in challenging cases.
-
Phase-Transfer Catalysis (PTC): This method is ideal for reactions involving a water-soluble base (like NaOH or K2CO3) and an organic-soluble substrate. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB or a crown ether) transports the deprotonated benzimidazolide anion from the aqueous/solid phase into the organic phase where the alkylating agent resides.[17] This circumvents solubility issues and dramatically increases the reaction rate, often allowing for milder conditions and reducing side reactions.[7][18]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions by orders of magnitude compared to conventional heating.[19] This is due to efficient and rapid heating of the polar solvent and reactants. For sterically hindered N-methylations, a reaction that might take 24 hours under reflux could potentially be completed in minutes in a microwave reactor.[20] This rapid processing minimizes the formation of degradation byproducts that can occur with prolonged heating.
Visualizing the Challenge and Solution
Mechanism of Steric Hindrance
The diagram below illustrates how a bulky group at the C2 position can physically block the SN2 attack of the methylating agent on the benzimidazole nitrogen.
Caption: Steric hindrance at the C2-position impeding N-methylation.
Troubleshooting Guide: At a Glance
This table provides a quick reference for diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low or No Conversion | 1. Insufficiently strong base. 2. Severe steric hindrance. 3. Low reactivity of methylating agent. 4. Inactive catalyst. | 1. Switch to a stronger base (e.g., NaH). 2. Increase reaction temperature; consider microwave synthesis. 3. Use a more reactive agent (e.g., methyl triflate). 4. Screen different catalysts or increase loading. | [5][9] |
| Formation of Side Products | 1. Over-alkylation (quaternary salt). 2. Lack of regioselectivity (isomer mixture). 3. Oxidation of starting materials. | 1. Use 1.05-1.1 eq. of methylating agent; monitor via TLC. 2. Optimize conditions for selectivity; consider biocatalysis for specific isomers. 3. Run the reaction under an inert atmosphere (N₂ or Ar). | [9][10][13] |
| Difficulty in Purification | 1. Product and impurities have similar polarity. 2. Presence of highly colored impurities. | 1. Utilize acid-base extraction to separate the basic product. 2. Treat crude product solution with activated carbon before recrystallization. | [5] |
| Reaction is Too Slow | 1. Steric hindrance. 2. Low reaction temperature. 3. Poor solvent choice. | 1. Employ Phase-Transfer Catalysis (PTC) to accelerate the reaction. 2. Switch to microwave-assisted heating. 3. Screen alternative solvents (e.g., DMF, NMP). | [7][8][9] |
Experimental Protocols
Protocol 1: Standard N-Methylation using Sodium Hydride
This protocol is a robust starting point for many benzimidazole substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add the substituted benzimidazole (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the substrate (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (CH₃I, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[21]
Protocol 2: N-Methylation using Phase-Transfer Catalysis (PTC)
This method is excellent for substrates where milder conditions are preferred.
-
Setup: In a round-bottom flask, combine the substituted benzimidazole (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetra-n-butylammonium bromide (TBAB, 0.1 eq.).
-
Solvent and Reagent Addition: Add toluene as the solvent, followed by dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-24 hours. The biphasic mixture requires good agitation. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product as needed.
Workflow for Troubleshooting Low Yield
Use this decision tree to systematically address poor reaction outcomes.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Metal-free microwave-assisted synthesis of N-substituted benzimidazole... - ResearchGate. Available at: [Link]
-
Mathias, L. J., & Burkett, D. N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks. Available at: [Link]
-
Babu, P. N. K., Devi, B. R., & Dubey, P. K. Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. Available at: [Link]
-
Ke, F., et al. Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source. Synlett, 2018, 29, 2722-2726. Available at: [Link]
-
AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. Available at: [Link]
-
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 2005, 17(2), 1301–1303. Available at: [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]
-
Cheng, H.-G., et al. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 2020, 22, 331-334. Available at: [Link]
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. ResearchGate. Available at: [Link]
-
Reddy, K. K., & Rao, N. V. S. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 1968, 67(3), 139-145. Available at: [Link]
-
N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF. ResearchGate. Available at: [Link]
-
Zhao, S., et al. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 2012, 42: 128–135. Available at: [Link]
-
Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available at: [Link]
-
Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed. Available at: [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available at: [Link]
-
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - PMC. NIH. Available at: [Link]
- Methylation synthesis method of N-heterocyclic compound. Google Patents.
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Preparation and mesomorphic properties of 1-methyl- 1H -benzimidazole-based compounds | Request PDF. ResearchGate. Available at: [Link]
-
Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. Available at: [Link]
-
Preparation and properties of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Taylor & Francis Online. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Springer. Available at: [Link]
-
A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ijpcbs. Available at: [Link]
-
Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
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- 21. tandfonline.com [tandfonline.com]
Technical Support Center: High-Resolution HPLC Strategies for Benzimidazole Derivatives
This Technical Support Guide is structured as a dynamic troubleshooting center. It addresses the specific challenge of resolving the co-elution of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole , a polar metabolite/impurity often found alongside lipophilic benzimidazole drug substances (e.g., related to proton pump inhibitors or anthelmintics).
Topic: Resolving Peak Co-elution of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole Case ID: BZ-OH-4-RES Status: Open for Method Optimization
Executive Summary & Chemical Context
The Problem: You are likely observing a "shoulder" or partial co-elution (Resolution
-
Basic Core: The benzimidazole ring (N3 position) has a pKa
5.6. -
Acidic Substituent: The 4-hydroxyl group acts as a weak acid (pKa
9.5). -
Lipophilic Masking: The 1-methyl and 2-methoxy groups increase lipophilicity, often making the molecule behave similarly to the parent drug on standard C18 columns at low pH.
Core Troubleshooting Modules
Module A: The pH "Switch" Strategy (Critical)
Most co-elution issues with benzimidazoles stem from suboptimal pH selection.
The Science:
At pH 2.0–3.0 (standard TFA/Formic acid runs), the benzimidazole nitrogen is protonated (
Protocol:
-
Prepare Buffer: 10 mM Ammonium Acetate adjusted to pH 6.5 with dilute Acetic Acid.
-
Run Scout Gradient: 5% to 95% Acetonitrile over 20 minutes.
-
Observation: The neutral benzimidazole core will interact more strongly with the stationary phase via hydrophobic interaction, shifting the peak to a later retention time (RT) and likely resolving it from constitutively polar impurities.
Warning: Do not exceed pH 7.5 on standard silica columns to avoid silica dissolution. Use "Hybrid" (e.g., BEH, Gemini) columns for high pH stability.
Module B: Stationary Phase Selectivity (Pi-Pi Interaction)
If pH adjustment fails, the separation mechanism must change.
The Science:
Standard C18 columns rely on hydrophobicity. However, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole is an aromatic system. A Phenyl-Hexyl or Biphenyl column introduces
Protocol:
-
Column Switch: Replace C18 with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Use Methanol instead of Acetonitrile. Methanol facilitates
- interactions better than the -acidic Acetonitrile.
Module C: Mobile Phase Modifier (Proticity)
The Science: Benzimidazoles are H-bond acceptors. Methanol (protic) can H-bond with the imidazole nitrogens and the methoxy oxygen, offering different selectivity than Acetonitrile (aprotic).
Data Comparison:
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Impact on 4-OH-Benzimidazole |
| Solvent Type | Aprotic Dipolar | Protic | MeOH often increases resolution of hydroxylated isomers. |
| Pressure | Low | High | ACN allows higher flow rates; MeOH requires lower flow. |
| Selectivity | Dipole-Dipole | H-Bonding | High: MeOH engages the 4-OH group distinctively. |
Decision Logic & Workflow
The following diagram outlines the logical pathway to resolve the co-elution.
Figure 1: Systematic troubleshooting workflow for benzimidazole separation. Follow the path based on your current experimental conditions.
Frequently Asked Questions (FAQ)
Q1: Why does the peak tail significantly at pH 7.0? A: While pH 7.0 neutralizes the basic nitrogen, it can expose unreacted silanols on the silica surface to H-bonding with the 4-hydroxyl group.
-
Fix: Ensure you are using an "End-capped" column or a column designed for high pH (e.g., Hybrid particle technology). Alternatively, add 5-10 mM Ammonium Acetate to mask silanols.
Q2: I see a "Ghost Peak" eluting after my main peak. Is this the 4-hydroxy impurity? A: Unlikely. Hydroxylated metabolites are generally more polar than the parent (methyl/methoxy) benzimidazole and should elute earlier in Reversed-Phase (RP) mode. If it elutes later, check for:
-
Dimerization: Benzimidazoles can form dimers at high concentrations.
-
Gradient Carryover: Run a blank injection to confirm.
Q3: Can I use Ion-Pairing reagents? A: Yes, but proceed with caution. Adding Hexanesulfonic Acid (pH 2.5) will retain the protonated benzimidazole strongly. However, this often suppresses MS sensitivity (if using LC-MS) and requires long equilibration times. Recommendation: Exhaust pH and Column Selectivity (Modules A & B) before using Ion-Pairing.
References & Grounding
-
Kulik, A. et al. (2011).[1] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[1]
-
Danaher, M. et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. (Contextual grounding for residue analysis).
-
BenchChem Technical Support. (2025). Purification and Separation of Benzimidazole Derivatives.
-
USP General Chapter <621>. Chromatography. United States Pharmacopeia. (Standard for resolution requirements).
-
Waters Corporation. The Impact of pH on HPLC Method Development.
Sources
Removing residual solvents from 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole samples
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing residual solvents from 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole samples and related APIs. The content is structured in a practical question-and-answer format to directly address issues encountered during experimental work.
Section 1: Foundational Knowledge & Regulatory Landscape
This section addresses the fundamental "why" and "what" of residual solvent analysis, grounding your work in the context of safety and regulatory compliance.
Q1: Why is the complete removal of residual solvents from my 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole sample so critical?
Removing residual solvents is paramount for three key reasons:
-
Patient Safety: Residual solvents provide no therapeutic benefit and can be toxic or carcinogenic.[1][2][3] Regulatory bodies worldwide mandate strict control over their presence in final drug products to ensure patient safety.
-
Regulatory Compliance: The International Council for Harmonisation (ICH) has established specific guidelines, known as ICH Q3C, which classify solvents based on their toxicity and define acceptable limits in pharmaceuticals.[1][4][5][6] Adherence to these guidelines is mandatory for drug approval in major regions like the EU, Japan, and the US.[2]
-
Scientific Integrity: The presence of solvents can interfere with downstream applications. For instance, they can alter the physical characteristics of the API (like crystal form), affect stability, and confound analytical results, leading to inaccurate measurements of compound activity or concentration.
Q2: What are the most common residual solvents I might encounter in a benzimidazole synthesis, and how are they classified?
The synthesis of benzimidazole derivatives often involves a range of solvents for reactions and purification.[7][8] Common solvents from these processes are categorized by the ICH Q3C guideline based on their risk to human health.[3][4][6]
-
Class 1 Solvents: These are highly toxic or environmental hazards and should be avoided. Their use must be strongly justified.[1][4] Examples include Benzene and Carbon tetrachloride.
-
Class 2 Solvents: These are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. Their levels must be limited.[1][4] Examples include Acetonitrile, Dichloromethane (DCM), and Methanol.
-
Class 3 Solvents: These have low toxic potential and are considered safer.[1][4] Higher concentration limits are permitted. Examples include Acetone, Ethanol, and Ethyl acetate.
Table 1: Common Solvents in Benzimidazole Synthesis & ICH Q3C Limits
| Solvent | ICH Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Benzene | 1 | - | 2 (Avoided) |
| Dichloromethane (DCM) | 2 | 6.0 | 600 |
| Acetonitrile | 2 | 4.1 | 410 |
| n-Hexane | 2 | 2.9 | 290 |
| Methanol | 2 | 30.0 | 3000 |
| Ethanol | 3 | 50.0 | 5000 |
| Acetone | 3 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
| Heptane | 3 | 50.0 | 5000 |
This table is illustrative. Always refer to the latest ICH Q3C(R8) or newer guidelines for a complete and updated list.[4][9]
Section 2: Troubleshooting & Method Selection
This section provides practical guidance on choosing the right solvent removal technique and troubleshooting common issues.
Q3: My purified benzimidazole sample is a solid, but it's thermally sensitive. What is the safest and most effective drying method?
When dealing with thermo-sensitive APIs, the goal is to remove solvents at the lowest possible temperature to prevent degradation.[10][11]
Primary Recommendation: Vacuum Oven Drying. This is the cornerstone technique for heat-sensitive compounds.[10][11] The principle is simple: reducing the pressure inside the oven lowers the boiling point of the residual solvents, allowing them to evaporate at or near room temperature.[10] This method provides a controlled environment that safeguards the chemical structure of your compound.[11]
Causality: By operating under a deep vacuum, you are creating a large energy differential between the liquid and gas phase for the solvent, which drives evaporation without requiring significant thermal energy input. This minimizes the risk of thermal degradation.
See Protocol 2 for a detailed methodology.
Q4: After purification, my sample is a thick oil or gum that won't dry. How can I handle this?
This is a frequent challenge, often occurring with polar compounds that have strong interactions with residual solvents, particularly water or high-boiling point solvents.[12][13]
Expert Insight: The formation of an oil or gum indicates that the residual solvent is plasticizing your compound, preventing it from crystallizing or forming a solid powder. Simply pulling a vacuum may only remove surface solvent, leaving the rest trapped within the viscous matrix.
Recommended Solutions:
-
Lyophilization (Freeze-Drying): This is often the most effective solution.[12] By dissolving the gum in a suitable solvent (e.g., a mixture of tert-butanol and water or dioxane) and then freeze-drying, you can often obtain a fine, dry powder that is easy to handle.[12][14] The process bypasses the liquid phase entirely, preventing the oil from reforming.
-
High Vacuum & Gentle Heating with a Nitrogen Bleed: A slow bleed of an inert gas like nitrogen while under high vacuum can be more effective than a static vacuum. The gas flow helps to disrupt the boundary layer at the surface of the oil, improving mass transfer and carrying solvent vapors away more efficiently.
Q5: How do I choose the best solvent removal strategy for my specific situation?
The optimal strategy depends on the physical state of your sample, its thermal stability, and the boiling point of the residual solvent. Use the following workflow to guide your decision.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. pharmtech.com [pharmtech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 10. Avoiding product degradation with a low-temperature, vacuum cake dryer [cleanroomtechnology.com]
- 11. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. reddit.com [reddit.com]
- 14. Practical aspects of lyophilization using non-aqueous co-solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Validating HPLC Methods for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of a novel benzimidazole derivative, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and comparing the established HPLC technique with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Challenge: Quantifying a Novel Benzimidazole Derivative
Benzimidazole and its derivatives are a significant class of heterocyclic compounds with a wide range of therapeutic activities.[1][2][3] The specific quantification of a novel derivative, such as 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, is crucial for pharmacokinetic studies, formulation development, and quality control. The molecular structure of our target analyte dictates the fundamental approach to its separation and detection.
Caption: Chemical structure of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole.
Foundational Principles: Adherence to International Guidelines
Any method validation must be built upon the framework of internationally recognized guidelines to ensure regulatory acceptance and scientific rigor. The core principles of this guide are rooted in the methodologies outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, with additional context from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10] These guidelines emphasize that the objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][10]
Proposed HPLC Method: A Starting Point for Validation
Table 1: Proposed Initial HPLC Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar benzimidazole derivatives. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic mobile phase helps to protonate the benzimidazole ring, leading to sharper peaks and more reproducible retention times. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for this class of compounds. |
| Gradient | 30% B to 70% B over 10 min | A gradient elution is proposed to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure consistent retention times and improve peak shape. |
| Detection | UV at 285 nm | Based on the typical UV absorbance maxima of substituted benzimidazoles. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
The Validation Workflow: A Step-by-Step Experimental Guide
The validation process is a systematic series of experiments designed to verify the performance of the analytical method. The following workflow outlines the key validation parameters and the experimental design to assess them.
Caption: A typical workflow for HPLC method validation.
Specificity/Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Sample Preparation: Prepare three replicate samples at each concentration level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
-
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of low-concentration standards and construct a calibration curve.
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
-
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Parameter Variation: Introduce small variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Analysis: Evaluate the effect of the variations on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Performance Comparison: HPLC vs. UPLC vs. LC-MS/MS
While HPLC is a robust and widely used technique, it's essential to understand its performance in the context of more advanced alternatives.[11][14][15][16][17]
Table 2: Comparative Analysis of Analytical Techniques
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Uses larger particles (3-5 µm).[11] | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures, leading to more efficient separations.[14][15] | Separation by LC followed by mass analysis based on mass-to-charge ratio, providing high selectivity and sensitivity.[18][19] |
| Analysis Time | Longer (typically 10-30 min) | Significantly shorter (typically 1-5 min)[11] | Can be very fast, often limited by the LC front-end. |
| Sensitivity | Good, suitable for most quality control applications. | Higher than HPLC due to narrower peaks.[11] | Excellent, capable of detecting analytes at very low concentrations (pg/mL).[19] |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Improved specificity due to better resolution. | Very high, as it can differentiate compounds with the same retention time but different mass-to-charge ratios.[19] |
| Solvent Consumption | Higher | Lower due to shorter run times and lower flow rates.[11] | Dependent on the LC method, but generally lower with UPLC front-ends. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost.[16] | Highest initial instrument and maintenance cost. |
| Ideal Application | Routine QC, content uniformity, and dissolution testing. | High-throughput screening, impurity profiling, and when faster analysis is critical. | Bioanalysis, metabolite identification, and quantification of trace-level impurities.[18] |
Conclusion: Selecting the Right Tool for the Job
The validation of an HPLC method for the quantification of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a critical step in its development. A thorough and systematic approach, grounded in the principles of ICH, FDA, and USP guidelines, is essential to ensure the generation of reliable and accurate data. While a standard HPLC method provides a robust and cost-effective solution for many applications, the superior speed and sensitivity of UPLC and the unparalleled specificity of LC-MS/MS offer significant advantages for more demanding analytical challenges. The choice of technique should always be guided by the specific requirements of the analysis, balancing the need for performance with practical considerations of cost and availability.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. Retrieved from [Link]
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-
B. M., S. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]
- Denzic Lugomer, M., Delaš, I., & Pavicic, I. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238.
- Dincel, D., & Goger, N. G. (2017). A validated HPLC method for the determination of albendazole and its main metabolites in plasma and tissues of rats. Turkish Journal of Pharmaceutical Sciences, 14(2), 129.
-
ECA Academy. (2024, March 7). FDA Releases Guidance on Analytical Procedures. ECA Academy. Retrieved from [Link]
-
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Retrieved from [Link]
-
FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Retrieved from [Link]
- Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Liu, D., et al. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review.
-
Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. Retrieved from [Link]
-
Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). CID 157646777. National Center for Biotechnology Information. Retrieved from [Link]
- Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. The Journal of Organic Chemistry, 85(17), 11531-11540.
- Sahu, K., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103398.
- Tang, B., et al. (2021). Pretreatment and determination methods for benzimidazoles: An update since 2005.
-
The Royal Society of Chemistry. (n.d.). Protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substitute. The Royal Society of Chemistry. Retrieved from [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. United States Pharmacopeia. Retrieved from [Link]
-
Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. Waters. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Wikipedia. Retrieved from [Link]
- Yan, Z., et al. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
- Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 23-29.
- Zięba, A., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Molecules, 26(11), 3296.
- Zovko, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
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Structural Confirmation of 4-Hydroxy-2-Methoxy-1-Methyl-1H-Benzimidazole Using 2D NMR
Executive Summary
In the development of benzimidazole-based therapeutics, regiochemical ambiguity is a critical failure point. The synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (hereafter Compound A ) frequently yields its regioisomer, the 7-hydroxy analogue, due to the tautomeric nature of the precursor intermediates.
Standard 1D
The Regiochemistry Challenge
The core difficulty lies in the N-methylation step. When methylating a 4-substituted benzimidazole precursor, the electrophile can attack either nitrogen (N1 or N3), leading to two distinct isomers that are chemically distinct but spectroscopically similar.
-
Target (Compound A): 1-methyl, 4-hydroxy. (N-Me is spatially proximal to H7).
-
Impurity (Isomer B): 1-methyl, 7-hydroxy. (N-Me is spatially proximal to the C7-hydroxyl group, not a proton).
Failure to distinguish these results in incorrect structure-activity relationship (SAR) data and regulatory rejection.
Comparative Analysis: Validation Methodologies
The following table compares the three primary methods for structural confirmation.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR Suite (Recommended) | Method C: X-Ray Crystallography |
| Connectivity | Inferential only. | Explicit. Traces C-H and H-H networks. | Explicit (3D coordinates). |
| Regio-Specificity | Low. Shifts ( | High. NOESY provides spatial "ruler" to measure N-Me proximity. | Absolute. |
| Throughput | High (5 mins). | Medium (1-4 hours). | Low (Days to Weeks). |
| Sample State | Solution (Native). | Solution (Native). | Solid (Crystal lattice effects). |
| Material Req. | < 1 mg. | 2-10 mg. | Requires single crystal growth. |
| Verdict | Insufficient for confirmation. | Gold Standard for rapid R&D. | Validation only (if crystals grow). |
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol is designed as a closed logic loop. If the NOESY data does not align with the HMBC connectivity, the structure is rejected.
Sample Preparation
-
Solvent: DMSO-
(99.9% D). Rationale: Prevents exchange of the phenolic -OH proton and ensures solubility. -
Concentration: 10–15 mg in 600
L. -
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
- H 1D: 16 scans, 30° pulse.
-
H-
C HSQC: Multiplicity-edited. Distinguishes CH/CH (up) from CH (down). -
H-
C HMBC: Optimized for Hz. Long-range correlations (2-3 bonds). -
H-
H NOESY: Mixing time ( ) = 300–500 ms. Crucial for spatial verification.
Structural Elucidation Logic
The confirmation relies on a specific "decision tree" (visualized in Section 6).
Step 1: Functional Group Inventory (1D NMR)
Identify the diagnostic singlets.
-
N-Me:
~3.6–3.8 ppm (Singlet, 3H). -
O-Me:
~4.0–4.2 ppm (Singlet, 3H). -
Aromatic Region: Three protons (H5, H6, H7) in an ABC or AMX system (
6.5–7.5 ppm).
Step 2: Skeleton Assembly (HSQC + COSY)
-
HSQC: Assign the protons to their direct carbons.
-
COSY: Establish the spin system of the benzene ring.
-
H5 (triplet/dd) couples to H6 and H7.
-
Note: In the 4-OH isomer, H5, H6, and H7 are present. In the 7-OH isomer, H4, H5, and H6 are present. COSY alone cannot distinguish this numbering without an anchor point.
-
Step 3: The Anchor Point (HMBC)
Use the quaternary carbons to orient the molecule.
-
N-Me Protons will show a strong HMBC correlation to C2 and C7a (the bridgehead carbon).
-
O-Me Protons will correlate to C2 .
-
Validation: This confirms the N-Me and O-Me are on the imidazole ring, but does not yet prove the orientation of the benzene ring substituents.
Step 4: The "Smoking Gun" (NOESY)
This is the definitive test for the 4-hydroxy vs. 7-hydroxy distinction.
-
Hypothesis: If the molecule is 4-hydroxy-1-methyl , the N-methyl group (Pos 1) is spatially adjacent to H7 .
-
Observation: Look for a cross-peak between N-Me (
~3.7) and the aromatic doublet ( ~7.0–7.4) assigned to H7. -
Result Interpretation:
-
NOE Present: Confirms 4-hydroxy isomer. (N-Me is close to H7).
-
NOE Absent: Suggests 7-hydroxy isomer. (N-Me is close to the OH group; H7 is replaced by OH).
-
Visualization of Logic & Workflow
Diagram 1: Structural Confirmation Workflow
This decision tree guides the researcher from raw data to confirmed structure.
Caption: Decision matrix for distinguishing benzimidazole regioisomers using NOESY correlations.
Diagram 2: Correlation Map (The Proof)
This diagram illustrates the specific intramolecular interactions required to confirm the structure.
Caption: Key HMBC and NOESY correlations defining the 4-hydroxy-1-methyl regiochemistry.
Data Summary Table (Simulated)
For a successful confirmation of Compound A , the data must match the following parameters:
| Position | Atom Type | HMBC Correlations (from Proton) | NOESY Correlations | ||
| 1 | N-CH | 3.72 (s) | 32.5 | C2, C7a | H7 (Strong) |
| 2 | C-O-CH | - | 158.2 | - | - |
| 2-OMe | O-CH | 4.05 (s) | 56.8 | C2 | - |
| 4 | C-OH | - | 148.5 | - | - |
| 5 | CH | 6.65 (d) | 105.4 | C4, C7, C3a | H6 |
| 6 | CH | 7.05 (t) | 122.1 | C4, C7a | H5, H7 |
| 7 | CH | 6.95 (d) | 108.3 | C5, C1a | N-Me , H6 |
Note: Chemical shifts are representative of 2-methoxybenzimidazoles in DMSO-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Kupče, Ē., & Claridge, T. D. W. (2017).[1] NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(39), 11779–11783.[1] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] Link
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Benzimidazole tautomerism and reactivity). Link
Sources
Establishing Purity Criteria for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole Standards
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling, the accuracy of your quantitative data is only as good as the reference standard you employ. This guide objectively compares the performance and reliability of Certified Reference Materials (CRMs) characterized by orthogonal methods versus Generic Reagent Standards assigned via simple chromatographic purity.
We focus here on 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole , a specific structural analogue relevant to the degradation pathways of benzimidazole-based Proton Pump Inhibitors (PPIs). Due to the labile nature of the methoxy group and the oxidation potential of the phenolic hydroxyl, this molecule presents unique stability challenges that render "Area %" purity assignments critically flawed.
The Challenge: Why "Area %" Fails for Benzimidazoles
The industry standard for "quick" purity assignment is HPLC-UV Area Normalization. However, for a molecule like 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, this method is scientifically insufficient.
The Molecule[1]
-
Chemical Structure: A benzimidazole core with a phenolic hydroxyl at position 4, a methoxy group at position 2, and N-methylation.
-
Physicochemical Risks:
-
Hygroscopicity: The hydroxy group facilitates moisture uptake.
-
Salt Formation: As a weak base, it may exist as a salt (e.g., hydrochloride) from synthesis, which is invisible to UV detection.
-
Response Factors: Synthetic precursors lacking the benzimidazole chromophore may not be detected at 280 nm, inflating apparent purity.
-
The Comparison: Generic vs. Certified
We compared two standards of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole:
-
Alternative A (Generic): Purity assigned by HPLC-UV Area % only.
-
Alternative B (Certified): Purity assigned by Enhanced Mass Balance (HPLC + TGA + KF + ROI) and validated by qNMR.
Comparative Performance Data
The following data demonstrates the discrepancy between the two characterization approaches. Using Alternative A results in a 4.3% systematic error in impurity quantification.
| Parameter | Alternative A (Generic Standard) | Alternative B (Certified Standard) | Method of Detection |
| Chromatographic Purity | 99.5% | 99.5% | HPLC-UV (C18, 280 nm) |
| Water Content | Not Tested (Assumed 0%) | 2.1% | Karl Fischer Titration (Coulometric) |
| Residual Solvents | Not Tested (Assumed 0%) | 0.8% (Methanol) | GC-Headspace |
| Inorganic Residue | Not Tested (Assumed 0%) | 1.4% (Sulphated Ash) | Residue on Ignition (ROI) |
| Assigned Potency | 99.5% | 95.2% | Calculation |
| Impact on QC Result | Under-estimates impurity | Accurate quantification | QC Release Testing |
Technical Insight: If you use Alternative A to quantify an impurity in a drug batch, you will calculate a value 4.3% lower than reality because you are overestimating the amount of standard actually in your vial.
Recommended Purity Criteria & Workflow
To establish a defensible standard for this molecule, a "Self-Validating System" must be used. This involves two independent (orthogonal) pathways.
Pathway 1: Enhanced Mass Balance (The Primary Assignment)
This method subtracts all non-analyte mass from 100%.
Pathway 2: Quantitative NMR (The Validator)
qNMR provides a direct measurement of the proton signals relative to an internal standard (IS), independent of UV response factors or hygroscopicity.
Visualization: The Certification Workflow
The following diagram outlines the logical flow for establishing the purity criteria.
Caption: Orthogonal workflow for assigning purity to benzimidazole standards, ensuring cross-validation between Mass Balance and qNMR.
Experimental Protocols
To replicate the Certified Standard quality, follow these specific methodologies.
A. HPLC Purity Assessment (Chromatographic Purity)[4][5]
-
Objective: Determine the ratio of the target analyte to organic impurities.
-
Column: C18 (L1),
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Note: High pH is crucial for benzimidazole peak shape.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Benzimidazole characteristic absorption).[1]
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 from nearest impurity.
B. Quantitative NMR (qNMR) Validation
-
Objective: Absolute quantification independent of reference standards.
-
Solvent: DMSO-
(Ensures solubility of the hydroxy-benzimidazole). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
-
Relaxation Delay (D1):
seconds (Critical for full relaxation of aromatic protons). -
Pulse Angle: 90°.
-
Calculation:
Wherengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = Weight.[2][1][3][4][5][6]
C. Handling & Storage
-
Hygroscopicity Warning: This compound is prone to absorbing atmospheric water. Weighing must be performed in a humidity-controlled glove box or using an anti-static gun.
-
Storage: -20°C, protected from light (amber vial), under Argon atmosphere.
Conclusion
For 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, relying on "Area %" purity is a methodologically unsound practice that introduces significant bias into pharmaceutical development data.
The Verdict:
-
Use Generic Standards (Area %) only for qualitative system suitability (retention time confirmation).
-
Use Certified Standards (Mass Balance/qNMR) for all quantitative applications, including relative response factor (RRF) determination and release testing.
References
-
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: USP.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.
-
European Pharmacopoeia (Ph. Eur.). Omeprazole Monograph 0942 (Impurities section). Strasbourg: EDQM.
-
Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[7] Analytical and Bioanalytical Chemistry.[2][1][8]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.
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A Senior Application Scientist's Guide to Impurity Profiling: A Comparative Analysis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole Batches
Introduction: Beyond the API
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties that compromise the therapeutic window of a drug product.[2] This guide provides an in-depth, comparative analysis of impurity profiles across different manufacturing batches of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry.[3]
Our objective is to move beyond simple detection and present a holistic strategy for the identification, quantification, and control of impurities. We will explore the causality behind our analytical choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which governs impurities in new drug substances.[1][4] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust and scientifically sound impurity control strategy.
The Impurity Landscape: Origins and Classification
A comprehensive impurity profiling strategy begins with a theoretical understanding of what impurities may be present. These are not random occurrences but are logically derived from the synthetic route, potential degradation pathways, and storage conditions.[2][5]
2.1 Classification of Potential Impurities
Impurities in an API are broadly categorized as follows:
-
Organic Impurities : These are the most common and structurally diverse class, including starting materials, by-products of unintended reactions, intermediates, and degradation products.[6]
-
Inorganic Impurities : These derive from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[5]
-
Residual Solvents : These are organic volatile chemicals used during the synthesis and purification stages.[6]
Our focus here is on the organic impurities, which present the greatest analytical challenge due to their structural similarity to the API.
2.2 Predicting Process-Related Impurities
To illustrate, let's postulate a common synthetic pathway for benzimidazole derivatives: the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative.[7][8] For our target molecule, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, a plausible route could involve the reaction of 3-amino-4-(methylamino)phenol (Starting Material A) with a methoxyacetic acid derivative (Starting Material B) .
From this hypothetical synthesis, we can predict several process-related impurities:
-
Impurity I (Unreacted Starting Material A): 3-amino-4-(methylamino)phenol
-
Impurity II (Unreacted Starting Material B): Methoxyacetic acid or its activated form
-
Impurity III (Isomeric By-product): 7-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, arising from the alternative cyclization pathway.
-
Impurity IV (Over-methylation By-product): 2,4-dimethoxy-1-methyl-1H-benzimidazole, if a methylating agent is used carelessly in a subsequent step.
2.3 Predicting Degradation Products
The structure of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole contains functional groups susceptible to degradation.[1] Forced degradation studies (exposing the API to stress conditions like acid, base, oxidation, heat, and light) are essential to identify these potential degradants.[9]
-
Impurity V (Oxidation Product): The phenol moiety is susceptible to oxidation, potentially forming a quinone-like structure.
-
Impurity VI (Hydrolysis Product): The methoxy ether linkage could be susceptible to hydrolysis under acidic conditions, yielding 2,4-dihydroxy-1-methyl-1H-benzimidazole.
-
Impurity VII (Photolytic Product): Benzimidazole rings can undergo photolytic cleavage or rearrangement upon exposure to UV light.[10]
A Validated Analytical Strategy
A robust analytical strategy must be capable of separating, quantifying, and identifying all potential impurities. The causality for our choices is clear: High-Performance Liquid Chromatography (HPLC) is the gold standard for separation and quantification due to its versatility and precision, while Mass Spectrometry (MS) provides the definitive structural information required for identification.[2][11]
Our approach is two-fold:
-
Quantification & Detection: A validated, stability-indicating HPLC method with UV detection (HPLC-UV) serves as the primary tool for quantifying impurities and assessing batch purity.
-
Identification & Characterization: High-Resolution Mass Spectrometry, specifically Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF/MS), is employed to elucidate the structures of unknown impurities that exceed the identification threshold.[12]
Experimental Protocols
The trustworthiness of any analytical data hinges on the meticulousness of the experimental protocol. The following methods are designed to be self-validating through built-in system suitability tests (SST).
4.1 Protocol 1: HPLC-UV Method for Quantification
-
Objective: To separate and accurately quantify known and unknown impurities relative to the 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole API.
-
Instrumentation: UHPLC/HPLC system with a DAD/UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-20.1 min: 95% to 5% B
-
20.1-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the API sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST): A standard solution containing the API and known impurities is injected. The resolution between the API and the closest eluting impurity must be >2.0. The tailing factor for the API peak should be <1.5.
4.2 Protocol 2: LC-MS/MS Method for Identification
-
Objective: To obtain accurate mass and fragmentation data for impurities exceeding the 0.10% identification threshold.[5]
-
Instrumentation: UHPLC system coupled to a Q-TOF Mass Spectrometer with an electrospray ionization (ESI) source.
-
LC Method: The same LC method as in Protocol 1 is used to ensure retention time correlation.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
Gas Flow (Drying Gas): 8 L/min
-
Mass Range (Full Scan MS): 50-1000 m/z
-
Acquisition Mode: Auto MS/MS, acquiring fragmentation spectra for the top 3 most intense ions per scan, excluding the API mass.
-
Collision Energy: Ramped from 10-40 eV.
-
-
Data Analysis: The accurate mass data is used to generate possible elemental formulas. The MS/MS fragmentation pattern is then used to elucidate the structure, often with the aid of advanced software.[12]
Comparative Data Analysis: Three Production Batches
The following table summarizes the impurity profiling data obtained from three independent batches of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole using the protocols described above. All impurity levels are reported as area percent relative to the main API peak.
| Analyte | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) | ICH Threshold | Comments |
| API | 8.52 | 99.75 | 99.58 | 99.81 | N/A | High purity across all batches. |
| Impurity I | 3.15 | 0.04 | 0.08 | 0.03 | Reporting: 0.05% | Below reporting threshold in A & C. Reported in B. |
| Impurity III | 8.91 | 0.06 | 0.12 | 0.07 | Identification: 0.10% | Identified in Batch B as the isomeric by-product. |
| Impurity V | 10.24 | < 0.03 | 0.05 | < 0.03 | Reporting: 0.05% | Detected in Batch B, likely minor oxidation. |
| Unknown @ 6.45 min | 6.45 | 0.08 | 0.11 | 0.04 | Identification: 0.10% | Identified in Batch B via LC-MS. |
| Unknown @ 11.30 min | 11.30 | 0.07 | 0.06 | 0.05 | Reporting: 0.05% | Reported in all batches; structure not required. |
| Total Impurities | N/A | 0.25 | 0.42 | 0.19 | N/A | Batch B shows a higher total impurity level. |
5.1 Interpretation of Results
-
Batch Purity: All three batches exhibit high purity (>99.5%), meeting typical pharmaceutical standards.
-
Batch-to-Batch Variability: Significant variability is observed. Batch B contains higher levels of Impurity I (unreacted starting material) and Impurity III (isomer), suggesting a potential issue with reaction completion or purification efficiency for this specific batch.
-
Regulatory Compliance:
-
In Batch B, both Impurity III and the unknown at 6.45 min exceeded the 0.10% identification threshold, necessitating structural elucidation via LC-MS/MS as per ICH Q3A guidelines.[9][13]
-
All other detected impurities were below the identification threshold but above the reporting threshold of 0.05% in at least one batch, requiring them to be documented in regulatory filings.[4]
-
-
Process Insights: The elevated levels of process-related impurities (I and III) in Batch B warrant an investigation into the manufacturing process for that run. Factors such as reaction time, temperature, or stoichiometry may need to be re-optimized to ensure consistency.
Conclusion and Best Practices
This guide demonstrates a comprehensive and logically structured approach to impurity profiling, moving from theoretical prediction to rigorous analytical execution and comparative analysis. The case study of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole highlights that batch-to-batch consistency is a critical quality attribute that can only be assured through diligent analytical oversight.
Key Takeaways for a Self-Validating System:
-
Proactive Profiling: Begin by understanding the synthetic process and potential degradation pathways to anticipate likely impurities.
-
Orthogonal Techniques: Employ a primary quantitative method (HPLC-UV) and a secondary identification method (LC-MS) for a complete picture.[14]
-
Adherence to Guidelines: Use ICH thresholds as the basis for decision-making regarding the reporting, identification, and qualification of impurities.[1]
-
Data-Driven Process Improvement: Use impurity profiling data not just for quality control release but as a feedback mechanism to optimize and control the manufacturing process.
By implementing this scientifically-grounded strategy, researchers and developers can ensure the quality, safety, and consistency of their APIs, paving the way for a smoother transition from laboratory to clinic.
References
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
- Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals.
- Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development.
- ResearchGate. (n.d.). Proposed Pathway for Carbendazim degradation.
- ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.
- El-Sayed, N. N. E., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103426.
- Fakhria, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PLoS ONE, 17(1), e0262333.
- Bhandari, D., & Garg, R. (2014). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.
- Iqbal, M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PLoS ONE, 16(8), e0254846.
- IJCRT. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- International Journal of Pharmaceutical Sciences and Research. (2018, February 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES.
- Semantic Scholar. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tasianinch.com [tasianinch.com]
- 5. kymos.com [kymos.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. hpst.cz [hpst.cz]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. resolvemass.ca [resolvemass.ca]
Regulatory compliance for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole as an impurity marker
Regulatory Compliance & Validation Guide: 4-Hydroxy-2-Methoxy-1-Methyl-1H-Benzimidazole (HMMB) as an Impurity Marker []
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., bradykinin antagonists, novel proton pump inhibitors), the control of process-related impurities is a critical quality attribute (CQA).[][2][3] 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole (CAS: 177477-89-3), hereafter referred to as HMMB , represents a specific structural challenge.[][2] Often formed as a side-reaction product during methylation or hydrolysis steps, its structural similarity to the active pharmaceutical ingredient (API) makes it difficult to quantify without a high-fidelity reference standard.[][2][3]
This guide objectively compares the performance of Certified Reference Standards (CRS) of HMMB against common alternatives (in-situ markers, relative retention times).[][2][3] It provides experimental protocols to demonstrate why regulatory compliance (ICH Q3A/B, ICH M7) necessitates the use of a characterized marker for this specific compound.
Regulatory Landscape & Impurity Context
The benzimidazole core is a "privileged structure" in medicinal chemistry but carries specific regulatory risks regarding impurity profiling.[][3]
-
ICH Q3A(R2) / Q3B(R2): Requires identification of impurities >0.10% (or 1.0 mg/day intake).[][2][3] HMMB, being a distinct regioisomer (4-hydroxy vs. the common 5-hydroxy metabolites), requires specific separation.
-
ICH M7 (Mutagenic Impurities): Benzimidazoles can trigger structural alerts for genotoxicity.[][2][3] Accurate quantification at trace levels (ppm) is required to prove safety, which is impossible without a purified standard to determine the Limit of Detection (LOD).[][3]
The Structural Challenge
HMMB possesses a 2-methoxy and 4-hydroxy substitution pattern.[][2][3][4] This is chemically distinct from the standard 5-methoxy substitution found in Omeprazole-family drugs, often indicating it arises from:
-
Regio-isomeric contamination in starting materials (e.g., 3-amino-2-methylphenol derivatives).[][2][3]
-
Over-methylation or aberrant hydrolysis during synthesis.[][2][3]
Comparative Analysis: Certified Marker vs. Alternatives
The following table summarizes the performance metrics of using a Certified HMMB Standard versus relying on "Relative Retention Time" (RRT) or Crude Reaction Mixtures.
| Feature | Option A: Certified HMMB Reference Standard | Option B: In-Situ / Crude Mixture | Option C: Relative Retention Time (RRT) |
| Quantification | Absolute (w/w%) | Relative / Area% | Theoretical |
| Response Factor (RF) | Determined (1.0 vs. API) | Assumed (1.0) | Assumed (1.0) |
| Specificity | High (Confirmed by NMR/MS) | Low (Risk of co-elution with 5-OH isomer) | None (Drifts with column aging) |
| LOD/LOQ | < 0.03% (Validated) | Unknown | N/A |
| Regulatory Risk | Compliant (Traceable) | High (FDA 483 Risk) | Critical (Rejected for Release Testing) |
Experimental Validation Protocols
To validate HMMB as a marker, the following self-validating system demonstrates the necessity of the standard.
Experiment A: Response Factor Determination
Objective: To prove that HMMB does not have the same UV response as the API, invalidating "Area %" assumptions.
Protocol:
-
Preparation: Prepare a 10 µg/mL solution of the API and a 10 µg/mL solution of Certified HMMB Standard in Methanol:Water (50:50).[][2][3]
-
Analysis: Inject both into an HPLC system (Conditions below).
-
Calculation: Calculate the Relative Response Factor (RRF).
Typical Result: Benzimidazole hydroxylation at the C4 position significantly alters UV absorption maxima compared to C5-substituted APIs.[][2][3] An RRF of 0.8 – 1.2 is common; assuming 1.0 without testing can lead to 20% quantification errors , violating ICH accuracy limits.[][2][3]
Experiment B: Specificity & Isomer Resolution
Objective: Differentiate HMMB (4-hydroxy) from the 5-hydroxy isomer (common metabolite).[][2][3]
HPLC Methodology:
-
Column: C18 High-Resolution (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[][2][3]
-
Mobile Phase B: Acetonitrile.[][2]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[][2]
-
Detection: UV @ 280 nm (Benzimidazole characteristic).[][2][3]
Data Output: Using the Certified Standard, HMMB typically elutes earlier than the 5-hydroxy isomer due to steric hindrance of the 4-position hydrogen bonding with the 2-methoxy group (Intramolecular H-bonding).[][2][3]
-
5-OH Isomer RT: ~9.2 min
-
Resolution (Rs): > 1.5 (Passes System Suitability).
Without the standard, these peaks merge or are misidentified, leading to False Negatives in QC.
Visualizing the Compliance Logic
Diagram 1: Impurity Origin & Control Strategy
This diagram illustrates where HMMB originates in a typical benzimidazole synthesis and the decision gate for using a standard.[][2][3]
Caption: Logical flow for identifying HMMB during synthesis. The structural similarity requires specific markers for threshold decisions.
Diagram 2: Analytical Method Validation Workflow
A self-validating workflow for qualifying the HMMB marker.
Caption: Step-by-step validation to ensure the HMMB marker provides accurate quantitative data.
Conclusion & Recommendation
For researchers and QA professionals dealing with benzimidazole APIs, 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole is not a generic impurity; it is a specific regio-isomer that challenges standard chromatographic methods.[][2][3]
Recommendation:
-
Do not rely on relative retention times derived from literature or crude mixtures.[][2][3]
-
Do procure a characterized Reference Standard (purity >95% by qNMR) to establish the Relative Response Factor (RRF).
-
Implement the HPLC protocol described above to ensure resolution from the 5-hydroxy isomer.
Failure to use a specific marker for HMMB poses a significant risk of regulatory rejection under ICH Q3A due to the inability to prove mass balance and peak purity.[][3]
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[][2][3][5] (2006).[][2][5] [Link]
-
International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[][2][3] (2017).[] [Link]
-
World Intellectual Property Organization (WIPO). Patent WO1996004251A1: Heterocyclic compounds and salts thereof (Bradykinin Antagonists).[][2][3] (1996).[][2]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole
The following technical guide details the proper disposal procedures for 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole , a specialized benzimidazole derivative often encountered as a pharmaceutical intermediate or metabolite (e.g., related to glitazone metabolism).
Core Directive: The Precautionary Principle
As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in standard public databases, researchers must apply the Precautionary Principle . Treat this compound as a Category 3/4 Acute Toxicant and a Severe Eye/Skin Irritant based on the Structure-Activity Relationship (SAR) of analogous benzimidazoles (e.g., 2-hydroxybenzimidazole, telmisartan impurities) [1, 2].
Operational Rule: All disposal workflows must assume the compound is bioactive and environmentally persistent until proven otherwise.
Hazard Identification & Waste Characterization
Before disposal, the waste must be characterized to ensure compatibility with incineration streams.
| Property | Inferred Hazard Profile | Disposal Implication |
| Chemical Class | Heterocyclic Aromatic (Benzimidazole) | High Nitrogen content; requires high-temp incineration. |
| Functional Groups | Phenol (C4-OH), Ether (C2-OCH3) | Potential for peroxide formation (ether) if stored improperly; Phenolic protons are acidic. |
| Toxicity | Acute Tox.[1][2][3][4] Oral/Dermal (Est.[1][2] Cat 4) | DO NOT dispose of down drains. Segregate from general trash. |
| Reactivity | Stable, but combustible | Incompatible with strong oxidizers (e.g., nitric acid, permanganates). |
Step-by-Step Disposal Protocol
Applicability: Expired reagents, weighing boats, contaminated gloves, and filter paper.
-
Segregation : Isolate solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.
-
Why HDPE? It offers excellent resistance to phenolic compounds and organic bases [3].
-
-
Labeling : Attach a hazardous waste tag immediately upon the first addition of waste.
-
Required Fields :
-
Chemical Name: "4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole" (Do not use abbreviations).
-
Hazard Checkbox: "Toxic," "Irritant."
-
-
-
Deactivation (Spill Scenario) : If solid is spilled, cover with a damp absorbent pad treated with a dilute surfactant (1% SDS) to suppress dust. Do not dry sweep.
Applicability: Reaction mixtures, HPLC effluents, and washing solvents.
-
Stream Selection :
-
Non-Halogenated Organic : If dissolved in Methanol, Ethanol, or DMSO.
-
Halogenated Organic : If dissolved in DCM or Chloroform.
-
-
pH Check : Ensure the waste stream is neutral (pH 6-9).
-
Technical Note: The C4-hydroxyl group is weakly acidic (pKa ~9-10). Mixing with strong bases can form phenolate salts, which may alter solubility but does not change the disposal path [4].
-
-
Container : Use narrow-mouth safety cans or amber glass bottles with vented caps to prevent pressure buildup from volatile solvents.
-
Triple Rinse : Rinse contaminated glassware (vials, flasks) three times with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal : Collect all three rinses into the Liquid Waste container (Phase B).
-
Glass Disposal :
-
Defaced : Deface the label on the clean vial.
-
Bin : Place the triple-rinsed, defaced glass in the "Broken Glass/Sharps" box.
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision-making process for disposing of benzimidazole derivatives to ensure compliance with RCRA and local EHS regulations.
Figure 1: Operational workflow for segregating and packaging benzimidazole waste streams.
Emergency Response: Accidental Release
In the event of a spill outside of primary containment (fume hood):
-
Evacuate : Clear the immediate area of personnel.
-
PPE Up : Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.
-
Contain :
-
Solids : Cover with a wet paper towel to prevent dust aerosolization. Scoop into a waste jar.
-
Liquids : Absorb with vermiculite or universal spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Clean : Wipe the surface with a soap/water solution followed by an alcohol wipe. Dispose of all cleanup materials as hazardous solid waste [1].
References
-
BenchChem . (2025).[5] Navigating the Disposal of 3H-furo[3,4-e]benzimidazole: A Guide for Laboratory Professionals. Retrieved from 5
-
Thermo Fisher Scientific . (2025).[2] Safety Data Sheet: 2-Hydroxybenzimidazole. Retrieved from 2
-
National Institutes of Health (PubChem) . (2025). Compound Summary: Benzimidazole Derivatives. Retrieved from 6
-
Dartmouth College EHS . (2025). Biohazardous and Chemical Waste Disposal Guide. Retrieved from 7
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. keyorganics.net [keyorganics.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole
Executive Safety Summary
Treat as a Potent Pharmaceutical Intermediate (OEB 3/4 Baseline).
4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a functionalized benzimidazole derivative. While specific toxicological data for this exact isomer may be limited in public repositories, its structural homology to bioactive proton pump inhibitors (e.g., Omeprazole metabolites) and known benzimidazole sensitizers mandates a high-containment safety strategy .
The Core Hazard: The primary risk is not just acute toxicity, but sensitization and mucous membrane irritation (Eyes/Lungs) due to the benzimidazole core. As a likely solid powder, the generation of airborne particulates during weighing is the critical control point (CCP).
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) to Benzimidazole Class (CAS Ref: 51-17-2 analogs)
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact can cause dermatitis; double-gloving required. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Safety glasses are insufficient; chemical goggles are mandatory. |
| STOT-SE | H335 | May cause respiratory irritation.[2][4][5] | Zero-tolerance for open-bench handling. All powders must be handled in a fume hood. |
| Acute Tox. | H302 | Harmful if swallowed (Suspected). | Strict hygiene; no hand-to-mouth contact. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating barrier system . If one barrier fails (e.g., outer glove tear), the secondary barrier ensures safety.
A. Respiratory Protection (The Critical Barrier)[7]
-
Standard Operation (In Fume Hood): No personal respirator required IF sash is at proper working height and face velocity is >100 fpm.
-
Spill Cleanup / Outside Hood: N95 (minimum) or P100/P3 Half-Face Respirator .
-
Why: Benzimidazole powders are often electrostatic and fine; they bypass standard surgical masks.
-
B. Dermal Protection (The "Double-Shell" Protocol)
-
Inner Layer: Nitrile Exam Gloves (4 mil).
-
Outer Layer: Long-cuff Nitrile or Neoprene (Min. 5-6 mil).
-
Function: Chemical resistance.[8] Benzimidazoles have moderate permeation rates in organic solvents.
-
Validation: Inspect outer gloves for micro-tears every 30 minutes.
-
C. Ocular & Body Protection[1][3][5][8][9][10]
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT use standard safety glasses with side shields. Fine powders can migrate around the frames.
-
-
Body: Tyvek® Lab Coat (Disposable) or Front-closing Cotton Coat with cuffs tucked into gloves.
Operational Protocol: The "Safe-Path" Workflow
This protocol uses a Unidirectional Workflow to prevent cross-contamination.
Step 1: Pre-Work Setup (Engineering Controls)
-
Verify Airflow: Check the fume hood monitor. Flow must be 0.5 m/s (100 fpm) .
-
Static Control: Benzimidazoles are static-prone. Place an ionizing fan or anti-static gun inside the hood if available to prevent powder "jumping."
-
Lining: Cover the work surface with an absorbent, plastic-backed bench liner (absorbent side up) to capture micro-spills.
Step 2: Weighing & Solubilization (The Critical Control Point)
-
Tare First: Place the weighing boat/vial on the balance before opening the chemical container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent source contamination.
-
Solvent Addition: Add solvent (typically DMSO or Methanol for this class) immediately after weighing to suppress dust.
-
Note: Once in solution, the inhalation risk drops significantly, but the dermal permeation risk increases (DMSO carries chemicals through skin).
-
Step 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the solution vial with a solvent-dampened Kimwipe before removing it from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after leaving the lab zone.
Emergency Response & Disposal
Spill Management (Solid Powder)
-
DO NOT sweep dry. This aerosolizes the chemical.
-
Method: Cover spill with wet paper towels (water or ethanol). Wipe up centripetally (from outside edge toward the center).
-
Disposal: Place all waste in a sealed bag labeled "Hazardous - Benzimidazole Derivative."
Waste Disposal[4][6]
-
Solid Waste: Incineration. (Benzimidazole rings are thermally stable; high-temp incineration is required).
-
Liquid Waste: Segregated Organic Waste (Halogen-free, unless halogenated solvents were used).
Visualized Safety Workflow (DOT Diagram)
The following diagram illustrates the logical flow of handling, emphasizing the "Checkpoints" where safety must be validated.
Caption: Operational workflow for handling 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, highlighting the Critical Control Point (CCP) at the weighing stage.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzimidazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]
-
SafeWork NSW. Guidance on Handling Potent APIs in the Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. One moment, please... [oxfordlabfinechem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. bio.vu.nl [bio.vu.nl]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. labogens.com [labogens.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
